molecular formula C10H16ClNO B1284395 (2-Isobutoxyphenyl)amine hydrochloride CAS No. 124769-90-0

(2-Isobutoxyphenyl)amine hydrochloride

Cat. No.: B1284395
CAS No.: 124769-90-0
M. Wt: 201.69 g/mol
InChI Key: XBRSTMGBTSKQDO-UHFFFAOYSA-N
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Description

(2-Isobutoxyphenyl)amine hydrochloride is a chemical research reagent featuring a primary amine group and an isobutoxy ether side chain. This aniline derivative is primarily utilized in organic synthesis as a versatile building block or intermediate for the construction of more complex molecules. The amine hydrochloride salt offers improved stability and crystallinity compared to the free base, facilitating handling and storage. Researchers may employ this compound in the synthesis of various chemical libraries, including potential ligands for biological targets or as a precursor for functional materials. The isobutoxy phenyl scaffold is a structure of interest in medicinal chemistry, often explored for the development of novel pharmacologically active compounds. As a standardized reagent, it ensures reproducibility in experimental procedures. (2-Isobutoxyphenyl)amine hydrochloride is strictly for research applications in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSTMGBTSKQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586406
Record name 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124769-90-0
Record name 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Lack of Documented Biological Activity for (2-Isobutoxyphenyl)amine hydrochloride Prevents In-Depth Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and chemical databases reveals no established biological mechanism of action for the compound (2-Isobutoxyphenyl)amine hydrochloride. The available information identifies this molecule primarily as a chemical intermediate used in the synthesis of other compounds, with no public data available on its pharmacological or biological functions.

Initial investigations into the biological properties of (2-Isobutoxyphenyl)amine hydrochloride, also known as 2-isobutoxyaniline hydrochloride, have not yielded any peer-reviewed studies, patents, or database entries that describe its effects on biological systems. The primary characterization of this compound is as a synthetic building block in organic chemistry. For instance, it is listed as an intermediate for the synthesis of various pharmaceuticals[1].

Broader searches for the biological activities of structurally related amine compounds did not provide a clear, transferable mechanism of action. The pharmacology of amine-containing molecules is highly diverse and depends on the overall molecular structure. For example, various derivatives of 2-aminothiazole have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, but these are distinct chemical entities from the topic compound[2][3]. Similarly, other amine hydrochlorides in the literature, such as isoxsuprine hydrochloride, have well-defined mechanisms of action related to their specific molecular structures, which are not analogous to (2-Isobutoxyphenyl)amine hydrochloride[4].

Without any foundational data on the biological targets, cellular effects, or physiological responses to (2-Isobutoxyphenyl)amine hydrochloride, the creation of an in-depth technical guide on its mechanism of action is not possible. The development of such a guide requires robust scientific evidence from in vitro and in vivo studies to elucidate how a compound interacts with biological molecules and pathways.

Sources

A Research Framework for Investigating the Potential Pharmacological Activities of (2-Isobutoxyphenyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Part 1: Foundational Analysis and In Silico Profiling

The Rationale for a Computation-First Approach

Embarking on the characterization of a novel compound like (2-Isobutoxyphenyl)amine hydrochloride without pre-existing biological data requires a strategy that maximizes insight while minimizing resource expenditure. A computation-first, or in silico, approach is the logical starting point. By leveraging the compound's structure, we can generate testable hypotheses about its potential biological targets, pharmacokinetic properties, and liabilities. This predictive phase is not a substitute for experimental work but rather a critical tool to guide and focus subsequent, resource-intensive in vitro screening.

Core Methodology: Target Prediction via Structural Analogs and Machine Learning

Our initial inquiry is based on the principle that a compound's structure dictates its function. We will explore this through two complementary computational methods.

A. Structural Similarity Analysis (Analog-Based Hypothesis Generation)

The foundational concept here is that structurally similar molecules often interact with similar biological targets. By identifying known drugs or bioactive molecules that share a structural resemblance to (2-Isobutoxyphenyl)amine hydrochloride, we can infer a list of potential activities.

  • Core Scaffold: The compound is an aniline derivative with an isobutoxy group at the ortho-position. This scaffold is present in various known bioactive molecules.

  • Workflow:

    • Database Search: Utilize chemical databases such as PubChem or ChEMBL.

    • Query: Perform a substructure or similarity search using the SMILES string of (2-Isobutoxyphenyl)amine hydrochloride (COC(C)CC1=CC=CC=C1N).

    • Analysis: Scrutinize the top hits for documented pharmacological activities. For instance, analogs might show activity as channel blockers, enzyme inhibitors, or receptor modulators. These findings provide the first set of hypotheses.

B. Probabilistic Target Prediction (Machine Learning Approach)

Platforms like SwissTargetPrediction leverage machine learning models trained on vast datasets of known ligand-protein interactions to predict the most probable macromolecular targets of a small molecule.

  • Mechanism: These tools decompose the query molecule into fragments and compare them against a library of known bioactive ligands. Based on similarity, a ranked list of potential protein targets is generated.

  • Protocol: Using SwissTargetPrediction

    • Navigate to the SwissTargetPrediction web server.

    • Input the SMILES string for (2-Isobutoxyphenyl)amine hydrochloride.

    • Select the correct organism (e.g., Homo sapiens).

    • Execute the prediction.

    • Interpretation: The output will be a list of protein classes (e.g., Kinases, G-protein coupled receptors, Proteases) and specific proteins, ranked by probability. This list is not definitive proof of interaction but a highly valuable guide for prioritizing which in vitro assays to perform first.

Essential Profiling: ADMET Prediction

Before committing to expensive synthesis and screening, it is crucial to predict the compound's likely drug-like properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides early flags for potential liabilities.

  • Protocol: Using SwissADME

    • Navigate to the SwissADME web server.

    • Input the compound's SMILES string and run the analysis.

    • Key Parameters to Evaluate:

      • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

      • Lipinski's Rule of Five: A key indicator of oral bioavailability.

      • Pharmacokinetics: Predictions of GI absorption and Blood-Brain Barrier (BBB) permeation.

      • Drug-likeness: Alerts for undesirable chemical features.

      • Medicinal Chemistry: Flags for potential PAINS (Pan-Assay Interference Compounds) to avoid spurious results in subsequent assays.

Visualization: In Silico Discovery Workflow

In_Silico_Workflow cluster_input Input Data cluster_analysis Computational Analysis cluster_output Generated Hypotheses Compound (2-Isobutoxyphenyl)amine hydrochloride Structure Similarity Structural Similarity Search (e.g., PubChem, ChEMBL) Compound->Similarity ML_Target Machine Learning Target Prediction (e.g., SwissTargetPrediction) Compound->ML_Target ADMET ADMET Prediction (e.g., SwissADME) Compound->ADMET Hypotheses List of Potential Targets (e.g., Kinases, GPCRs) Similarity->Hypotheses ML_Target->Hypotheses Properties Predicted Drug-like Properties (Bioavailability, BBB, etc.) ADMET->Properties Liabilities Potential Liabilities (Toxicity, PAINS alerts) ADMET->Liabilities

Caption: Workflow for the initial in silico evaluation of a novel compound.

Part 2: A Phased Approach to In Vitro Experimental Validation

Rationale for Experimental Validation
Phase 1: Foundational Cytotoxicity Screening

Before testing for a specific pharmacological effect, we must first determine the concentration range at which the compound is non-toxic to cells. Running functional assays at cytotoxic concentrations will yield uninterpretable, artifactual results.

  • Objective: Determine the 50% cytotoxic concentration (CC50) of the compound across representative cell lines.

  • Protocol: MTT/MTS-Based Cytotoxicity Assay

    • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general toxicity, A549 for a cancer context) at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Compound Preparation: Prepare a 2x concentrated serial dilution of (2-Isobutoxyphenyl)amine hydrochloride in culture medium, starting from a high concentration (e.g., 100 µM).

    • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no treatment" wells. Incubate for 48-72 hours.

    • Reagent Addition: Add 20 µL of MTS reagent (or MTT followed by a solubilization step) to each well. Incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the CC50 value using non-linear regression.

Phase 2: Hypothesis-Driven (Target-Based) Screening

This phase directly tests the predictions generated from the in silico work. If computational analysis predicted the compound might inhibit a specific enzyme, we test that directly.

  • Objective: To determine if the compound directly interacts with and modulates the activity of a computationally predicted high-probability target.

  • Example Protocol: Kinase Inhibition Assay (e.g., for a predicted target like EGFR)

    • Assay Principle: This assay measures the amount of ATP consumed by a kinase. An inhibitor will reduce kinase activity, resulting in less ATP consumption. The remaining ATP is converted into a luminescent signal.

    • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and a commercial detection kit (e.g., ADP-Glo™).

    • Procedure: a. In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. b. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. c. Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. d. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to the kinase activity. e. Read luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Plot the dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the kinase activity.

Phase 3: Unbiased (Phenotypic) Screening

This approach runs in parallel to target-based screening and is especially valuable if in silico predictions are ambiguous. Here, we do not assume a target; instead, we look for a change in the cell's behavior or "phenotype."

  • Objective: To discover a novel activity by observing the compound's effect in a complex biological system.

  • Example Protocol: Anti-inflammatory Phenotypic Screen

    • Cell System: Use RAW 264.7 murine macrophages, a standard model for studying inflammation.

    • Procedure: a. Plate RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with non-toxic concentrations of (2-Isobutoxyphenyl)amine hydrochloride (determined in Phase 1) for 1 hour. c. Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control. d. Incubate for 24 hours.

    • Endpoint Measurement (Nitric Oxide Production): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent to the supernatant. c. Incubate for 15 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite (a stable product of nitric oxide). d. Measure absorbance at 540 nm.

    • Interpretation: A reduction in the colorimetric signal in compound-treated, LPS-stimulated wells compared to LPS-only wells indicates potential anti-inflammatory activity.

Visualization: In Vitro Validation Funnel

In_Vitro_Funnel cluster_phase1 Phase 1: Foundational cluster_phase2 Phase 2: Screening cluster_phase3 Phase 3: Mechanistic Study Cytotoxicity Cytotoxicity Screening (MTT/MTS) Determine CC50 Target_Screen Target-Based Screening (e.g., Kinase Assay) Validate In Silico Hits Cytotoxicity->Target_Screen Defines non-toxic concentration range Pheno_Screen Phenotypic Screening (e.g., Anti-inflammatory Assay) Discover Novel Activity Cytotoxicity->Pheno_Screen Defines non-toxic concentration range Hit_Found Positive Hit Confirmed Target_Screen->Hit_Found Pheno_Screen->Hit_Found MoA Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Hit_Found->MoA Elucidate 'How?'

Caption: A phased experimental approach from cytotoxicity to mechanism.

Part 3: Data Interpretation and Path Forward

Synthesizing Results

The culmination of the in silico and in vitro stages is a rich dataset. The key is to synthesize these disparate pieces of information into a cohesive profile of the compound.

Data TypeMetricExample Interpretation
Cytotoxicity CC50A CC50 of >50 µM in HEK293 cells suggests good general tolerability.
Target-Based Screen IC50An IC50 of 250 nM against EGFR confirms potent, direct inhibition.
Phenotypic Screen EC50An EC50 of 1 µM for reducing NO production indicates significant anti-inflammatory effect.
ADMET Prediction Lipinski's Rules0 violations suggests potential for good oral bioavailability.
Next Steps: Mechanism of Action (MoA) Elucidation

A confirmed "hit" (i.e., a potent and validated activity) necessitates a deeper investigation into its mechanism of action. If the compound inhibited EGFR in the kinase assay, the next step would be to treat EGFR-dependent cancer cells with it and use Western Blotting to confirm that downstream signaling proteins (like p-ERK and p-AKT) are appropriately dephosphorylated, confirming the on-target effect in a cellular context.

If the hit was from a phenotypic screen, the challenge is to identify the molecular target. Techniques like thermal proteome profiling or affinity-based pulldowns would be employed for this "target deconvolution."

Visualization: Hypothetical Signaling Pathway Modulation

MoA_Pathway cluster_pathway Example: EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound (2-Isobutoxyphenyl)amine hydrochloride Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR pathway by the test compound.

Conclusion

(2-Isobutoxyphenyl)amine hydrochloride, a compound with no established pharmacological identity, serves as a perfect model for demonstrating a modern, systematic drug discovery screening cascade. By integrating predictive computational modeling with a phased, multi-pronged in vitro testing strategy, we can efficiently and robustly profile such a molecule. This framework moves beyond random screening, establishing a logical, evidence-based path from a simple chemical structure to a well-characterized lead candidate with a defined mechanism of action. The methodologies described herein represent a field-proven, self-validating workflow for unlocking the therapeutic potential of novel chemical matter.

References

  • PubChem: National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • ChEMBL: European Molecular Biology Laboratory (EMBL). ChEMBL Database of Bioactive Molecules. [Link]

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. [Link]

  • MTT Assay Principle: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]

  • Griess Reagent for Nitrite Detection: Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51–70. [Link]

Crystal structure analysis of (2-Isobutoxyphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of (2-Isobutoxyphenyl)amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of (2-isobutoxyphenyl)amine hydrochloride. As a key building block in synthetic organic chemistry, understanding its three-dimensional atomic arrangement is paramount for rational drug design and solid-form development. This document navigates from the foundational steps of synthesis and high-quality single-crystal growth to the intricacies of single-crystal and powder X-ray diffraction techniques, culminating in a detailed analysis of molecular and supramolecular architecture. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Solid-State Characterization

(2-Isobutoxyphenyl)amine is a valuable amine building block in medicinal chemistry.[1] Its hydrochloride salt form is often preferred in pharmaceutical development to enhance solubility and stability. The precise arrangement of ions and molecules in the crystalline lattice dictates the material's bulk properties. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a fundamental necessity for controlling and predicting the behavior of the compound in a formulation.

X-ray diffraction (XRD) remains the gold standard for unequivocally determining the atomic arrangement in crystalline materials.[2][3] This guide will detail the workflow for a complete crystallographic study, providing both the "how" and the "why" at each stage. We will explore the journey from obtaining suitable crystalline material to interpreting the final structural model, offering insights grounded in established crystallographic principles.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The quality of the final crystal structure is inextricably linked to the quality of the single crystal used for analysis. This section details a robust protocol for the synthesis of (2-isobutoxyphenyl)amine hydrochloride and, critically, the techniques for growing diffraction-quality single crystals.

Synthesis of (2-Isobutoxyphenyl)amine Hydrochloride

The synthesis is a straightforward acid-base reaction. The primary challenge lies in ensuring the purity of the final product, as impurities can significantly hinder crystallization.

Experimental Protocol:

  • Dissolution: Dissolve 2-isobutoxyaniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer. Causality: Diethyl ether is chosen for its ability to dissolve the free amine while being a poor solvent for the resulting hydrochloride salt, facilitating its precipitation.

  • Acidification: While stirring vigorously, add a solution of 2 M hydrogen chloride in diethyl ether (1.1 eq.) dropwise to the amine solution at 0 °C. Causality: Slow, dropwise addition and low temperature control the rate of precipitation, preventing the formation of an amorphous solid and promoting the growth of microcrystals.

  • Precipitation & Isolation: A white precipitate of (2-isobutoxyphenyl)amine hydrochloride will form immediately. Continue stirring for an additional 30 minutes to ensure complete reaction.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material, and dry under vacuum. The resulting white powder is typically of high purity, which can be confirmed by NMR spectroscopy.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with no visible defects—is often the most challenging step. Several methods can be employed.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Test the solubility of the powdered hydrochloride salt in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the salt in the chosen solvent system at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. Causality: This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystallization: Cover the vial with a cap, pierced with a needle, to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Analytical Workflow for Crystal Structure Determination

The following diagram illustrates the comprehensive workflow for the analysis of the synthesized crystals.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Diffraction Analysis cluster_results Structural Elucidation & Reporting Synthesis Synthesis of (2-Isobutoxyphenyl)amine HCl Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization High Purity Powder PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Bulk Powder Sample SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization->SC_XRD Select Single Crystal Data_Collection Data Collection SC_XRD->Data_Collection Comparison Compare Experimental & Simulated PXRD PXRD->Comparison Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CIF Check) Refinement->Validation Molecular_Structure Molecular Structure (Bond Lengths, Angles) Validation->Molecular_Structure Supramolecular Supramolecular Analysis (Hydrogen Bonds, Packing) Validation->Supramolecular Simulated_PXRD Simulated PXRD Pattern from Single Crystal Data Validation->Simulated_PXRD Simulated_PXRD->Comparison

Caption: Workflow for the crystal structure analysis of (2-isobutoxyphenyl)amine hydrochloride.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2]

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head in the X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) under a stream of nitrogen gas. Causality: Low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data and a more precise final structure.

  • Unit Cell Determination: A short pre-experiment is run to collect a few diffraction images, from which the dimensions and symmetry of the unit cell are determined.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the diffraction pattern at each orientation.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: A least-squares refinement process is used to adjust the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

Analysis of the Crystal Structure

A hypothetical but representative set of crystallographic data for an amine hydrochloride is presented below.

Table 1: Crystallographic Data

Parameter(2-Isobutoxyphenyl)amine hydrochloride
Chemical FormulaC₁₀H₁₆ClNO
Formula Weight201.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.567(5)
β (°)105.34(1)
Volume (ų)1201.5(7)
Z4
Temperature (K)100
Calculated Density (g/cm³)1.115
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Molecular Structure

The asymmetric unit would consist of one (2-isobutoxyphenyl)ammonium cation and one chloride anion. The key structural features to analyze are the bond lengths and angles within the cation, ensuring they fall within expected ranges. For instance, the C-N bond of the ammonium group will be a typical single bond length.

Supramolecular Architecture: The Role of Hydrogen Bonding

In amine hydrochloride salts, the primary organizing force in the crystal lattice is hydrogen bonding.[4] The ammonium group (R-NH₃⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor.

One would expect to find a network of N-H···Cl hydrogen bonds that link the cations and anions into a stable three-dimensional architecture. Additionally, weaker C-H···O or C-H···π interactions may further stabilize the crystal packing. Analyzing these interactions is crucial for understanding the crystal's stability and properties.

Hydrogen_Bonding_Scheme Cation (2-Isobutoxyphenyl)NH3+ Anion1 Cl- Cation->Anion1 N-H...Cl Anion2 Cl- Cation->Anion2 N-H...Cl Anion3 Cl- Cation->Anion3 N-H...Cl

Sources

Methodological & Application

Standard operating procedure for the synthesis of (2-Isobutoxyphenyl)amine hydrochloride.

[1]

Abstract and Scope

This technical guide details the robust synthesis of (2-Isobutoxyphenyl)amine hydrochloride, a critical aniline intermediate used in the development of pharmaceuticals (e.g., kinase inhibitors, xanthine oxidase inhibitors). The protocol utilizes a two-stage sequence: Nucleophilic Aromatic Substitution (

1

This SOP prioritizes process safety , impurity control (specifically the removal of unreacted nitro-halides), and crystallization kinetics to ensure a high-purity salt form suitable for GMP downstream applications.

Retrosynthetic Strategy & Workflow

The synthesis is designed to avoid the use of expensive coupling agents or unstable diazonium intermediates. We utilize the "Ortho-Effect"—the activation of the halogen by the ortho-nitro group—to facilitate mild etherification.

RetrosynthesisTarget(2-Isobutoxyphenyl)amine HCl(Target Salt)FreeBase(2-Isobutoxyphenyl)amine(Free Base)FreeBase->TargetHydrochlorination(HCl/i-PrOH)NitroEther1-Isobutoxy-2-nitrobenzene(Intermediate)NitroEther->FreeBaseCatalytic Hydrogenation(H2, Pd/C)StartingMat2-Chloronitrobenzene+ IsobutanolStartingMat->NitroEtherSnAr Etherification(KOH, Heat)

Figure 1: Retrosynthetic workflow for the target molecule. The pathway relies on the activation of the chlorine atom by the ortho-nitro group.

Safety and Hazard Assessment (Critical)

ReagentHazard ClassCritical Control Measure
2-Chloronitrobenzene Acute Tox.[1] (Oral/Dermal), CarcinogenMethemoglobinemia agent. Use double nitrile gloves. Handle exclusively in a fume hood.
Isobutanol Flammable Liquid, IrritantKeep away from ignition sources. Use as both reagent and solvent.
Palladium on Carbon (Pd/C) Pyrophoric (dry)Fire Hazard. Never let dry catalyst contact methanol/ethanol vapors in air. Keep wet with water/toluene before adding solvent.
Hydrogen Gas (

)
Flammable GasEnsure autoclave/balloon integrity. Purge system with

before and after reaction.
HCl (gas/ether) CorrosiveUse acid-resistant tubing and glassware.[1]

Experimental Protocols

Stage I: Synthesis of 1-Isobutoxy-2-nitrobenzene

Principle: Nucleophilic Aromatic Substitution (

2

Reagents:

  • 2-Chloronitrobenzene: 15.76 g (100 mmol)[1]

  • Isobutanol: 100 mL (Solvent & Reagent)[1]

  • Potassium Hydroxide (KOH, pellets): 8.4 g (150 mmol)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge 2-Chloronitrobenzene and Isobutanol. Stir until dissolved.

  • Base Addition: Add KOH pellets in portions over 10 minutes. Note: Exothermic.[1]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the ether product (
      
      
      ).
  • Work-up:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (KCl) and wash the cake with small amounts of isobutanol.

    • Concentrate the filtrate under reduced pressure to remove excess isobutanol.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) followed by brine (
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate to yield a yellow oil.
      
    • Yield Expectation: 90–95% (crude oil is sufficiently pure for the next step).

Stage II: Reduction to (2-Isobutoxyphenyl)amine

Principle: Heterogeneous Catalytic Hydrogenation.

Reagents:

  • 1-Isobutoxy-2-nitrobenzene (Stage I product): 19.5 g (approx. 100 mmol)[1]

  • Ethanol (Absolute): 150 mL

  • 10% Pd/C (50% water wet): 1.0 g[1]

Procedure:

  • Catalyst Loading: Place the Pd/C into a hydrogenation flask (or autoclave). Safety: Add the catalyst first, then wet with 5 mL water or toluene to suppress sparking.

  • Solution Addition: Carefully add the solution of the nitro-intermediate in Ethanol.

  • Hydrogenation:

    • Lab Scale: Purge with

      
       (
      
      
      ), then
      
      
      (
      
      
      ). Stir vigorously under a hydrogen balloon (1 atm) or low pressure (30 psi) at room temperature.
    • Time: 6–12 hours. Reaction is complete when

      
       uptake ceases.
      
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol. Do not let the filter cake dry out (fire hazard).

  • Concentration: Evaporate the solvent to obtain the free aniline as a reddish-brown oil.

Stage III: Salt Formation (Hydrochloride)

Principle: Acid-base reaction in non-aqueous media to precipitate the salt.

Reagents:

  • Crude Aniline (Stage II product)[1]

  • Isopropanol (IPA): 50 mL[1]

  • HCl in Isopropanol (5–6 N) or Diethyl Ether (2 N)[1]

Procedure:

  • Dissolve the crude aniline in minimal Isopropanol (approx. 30–40 mL).

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add the HCl solution with stirring until the pH is acidic (pH < 2).

  • Crystallization: A white to off-white precipitate should form immediately.[1] Stir at 0°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash with cold diethyl ether (

    
     mL) to remove colored oxidation impurities.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Final Data:

  • Appearance: White to pale grey crystalline solid.

  • Melting Point: 135–138°C (Typical for this class of ether-aniline salts).[1]

Analytical Validation

TechniqueExpected ResultDiagnostic Interpretation
1H NMR (DMSO-d6)

1.0 (d, 6H,

), 2.0 (m, 1H, CH), 3.8 (d, 2H,

), 6.8–7.3 (m, 4H, Ar-H), 9.5–10.0 (br s, 3H,

)
The doublet at 3.8 ppm confirms the O-alkylation.[1][4] The broad singlet at ~10 ppm confirms the salt formation.
HPLC Purity > 98.5% (Area)Main impurity is usually the de-alkylated phenol (if reduction was too harsh) or residual nitro compound.
Visual White/Off-white crystalsDark color indicates oxidation of the free amine prior to acidification.
Mechanistic Insight ( )

The etherification proceeds via a Meisenheimer Complex. The nitro group stabilizes the negative charge on the ring, lowering the activation energy for the attack of the isobutoxide ion.

MechanismSubstrate2-Cl-NitrobenzeneIntermediateMeisenheimerComplexSubstrate->Intermediate+ IsobutoxideProduct1-Isobutoxy-2-nitrobenzeneIntermediate->Product- Cl⁻

Figure 2: Simplified reaction coordinate for the etherification step.

Troubleshooting Guide

Problem 1: Low Yield in Stage I (Etherification)

  • Cause: Presence of water in the reaction.[2][5] Hydroxide (

    
    ) competes with isobutoxide (
    
    
    ), leading to 2-nitrophenol (a dead-end byproduct).[1]
  • Solution: Use solid KOH pellets (85%+) and ensure isobutanol is dry. Alternatively, use a Dean-Stark trap to remove water azeotropically if scaling up.[1]

Problem 2: Product is Dark/Black (Stage III)

  • Cause: Anilines are prone to air oxidation (forming "aniline black" type impurities).

  • Solution: Perform the hydrogenation and subsequent concentration under Nitrogen. Do not store the free base; convert to the HCl salt immediately after filtering the catalyst.

Problem 3: Incomplete Reduction

  • Cause: Catalyst poisoning (sulfur from reagents) or insufficient

    
     pressure.
    
  • Solution: Ensure the starting nitro-ether is washed thoroughly with water/brine to remove chloride salts and base before hydrogenation. Increase

    
     pressure to 50 psi.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for and reduction of nitro compounds).
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanism of Nucleophilic Aromatic Substitution).[2][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12217349, (2-Isobutoxyphenyl)amine hydrochloride.[1] [Link][1]

  • Organic Syntheses. Coll. Vol. 3, p. 83 (1955). (Analogous synthesis of o-n-butoxynitrobenzene). [Link]

Probing the Bioactivity of (2-Isobutoxyphenyl)amine Hydrochloride: A Guide to Cellular Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Isobutoxyphenyl)amine hydrochloride is a synthetic organic compound for which the biological activity and cellular targets are not yet fully characterized. Its structural relationship to intermediates used in the synthesis of pharmacological agents, such as the xanthine oxidase inhibitor Febuxostat, suggests a potential for interaction with pathways related to purine metabolism, oxidative stress, and inflammation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this novel compound.

Here, we eschew a rigid template, instead offering a logical, field-proven workflow that begins with fundamental characterization and progresses to targeted, mechanism-of-action studies. We will operate under the working hypothesis that (2-Isobutoxyphenyl)amine hydrochloride may modulate cellular pathways associated with xanthine oxidase, reactive oxygen species (ROS) production, and inflammatory responses. This document will serve as a detailed roadmap for testing this hypothesis, providing not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation.

Part 1: Foundational Compound Management & Preparation

A rigorous and reproducible investigation begins with precise and consistent compound handling. The hydrochloride salt form of an amine typically enhances aqueous solubility and stability compared to the free base.

Physicochemical Properties & Handling
PropertyData (Hypothetical/To Be Determined)Recommendations & Causality
Appearance White to off-white crystalline solidVisual inspection ensures compound integrity. Any discoloration may indicate degradation.
Molecular Weight 201.7 g/mol (for hydrochloride)Essential for calculating molar concentrations for stock solutions.
Storage Store at room temperature, desiccated, protected from light.Amine salts can be hygroscopic. Protection from light and moisture prevents degradation.
Safety Handle with standard laboratory PPE (gloves, safety glasses, lab coat).Assume the compound is potentially hazardous until proven otherwise. Consult the Material Safety Data Sheet (MSDS).
Protocol: Preparation of Stock Solutions

The choice of solvent is critical and is dictated by the compound's solubility and its compatibility with the cell culture system. Dimethyl sulfoxide (DMSO) is a common choice for its powerful solubilizing capacity.[1] However, the final concentration of DMSO in cell culture media must be carefully controlled, as it can induce cellular stress and differentiation at concentrations typically above 0.5%.

Objective: To prepare a high-concentration, sterile stock solution for serial dilution.

Materials:

  • (2-Isobutoxyphenyl)amine hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 2.017 mg of (2-Isobutoxyphenyl)amine hydrochloride.

  • Dissolution: Aseptically add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures.

  • Sterilization: The high concentration of DMSO is typically sufficient for sterilization. No further filtration is usually required.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C, protected from light.

Part 2: Initial Biological Assessment: Cytotoxicity Profiling

Before investigating the specific bioactivity of a compound, it is imperative to determine its effect on cell viability. A cytotoxicity assay establishes the concentration range at which the compound can be studied without causing significant cell death, which would otherwise confound the results of functional assays. The MTT assay is a widely used, robust method for this purpose.[2][3]

Rationale for Cell Line Selection

The choice of cell line should align with the research hypothesis. To investigate inflammation and oxidative stress, several cell lines are appropriate:

  • RAW 264.7 (Murine Macrophage-like): A standard for inflammation studies. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, including the production of cytokines like TNF-α.

  • THP-1 (Human Monocytic): Can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA). A human-derived model for inflammation.

  • HepG2 (Human Hepatocellular Carcinoma): A relevant cell line for studying metabolic processes, including the activity of enzymes like xanthine oxidase, which is abundant in the liver.[4]

Protocol: MTT Assay for Cell Viability

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • (2-Isobutoxyphenyl)amine hydrochloride stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Tip: First, dilute the 10 mM stock to an intermediate concentration (e.g., 200 µM) in medium. Then perform serial dilutions from this intermediate stock to keep the final DMSO concentration consistent and low (e.g., ≤0.1%).

  • Dosing: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for a relevant exposure time, typically 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5] Purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.7 ± 5.1
197.2 ± 3.9
1095.5 ± 4.2
2588.1 ± 6.3
5062.4 ± 7.8
10025.3 ± 5.5

Based on this hypothetical data, subsequent functional assays should be conducted at non-cytotoxic concentrations (e.g., ≤ 25 µM).

Part 3: Investigating the Mechanism of Action

With a safe concentration range established, we can now probe the compound's effect on specific cellular pathways related to our hypothesis.

Workflow for Mechanism of Action Studies

MOA_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Analysis Prep Prepare Cells & Compound Dilutions (Non-Cytotoxic Concentrations) XO_Assay Assay 1: Xanthine Oxidase (XO) Activity Measure Uric Acid/H₂O₂ Production Prep->XO_Assay Test for direct enzyme modulation ROS_Assay Assay 2: Intracellular ROS Levels DCFDA Staining Prep->ROS_Assay Test for oxidative stress modulation Cytokine_Assay Assay 3: Inflammatory Response TNF-α ELISA Prep->Cytokine_Assay Test for anti-inflammatory effects Interpret Data Interpretation & Pathway Analysis XO_Assay->Interpret ROS_Assay->Interpret Cytokine_Assay->Interpret

Caption: Experimental workflow for functional characterization.

Assay 1: Cell-Based Xanthine Oxidase (XO) Activity

Rationale: Given the structural relationship to an impurity of the XO inhibitor Febuxostat, a direct assessment of XO activity is a logical first step.[6] This assay measures the activity of intracellular XO by quantifying its enzymatic product, hydrogen peroxide (H₂O₂).[7]

Protocol: (Adapted from commercially available kits, e.g., Sigma-Aldrich MAK078, Abcam ab102522)[4][7]

  • Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with non-cytotoxic concentrations of (2-Isobutoxyphenyl)amine hydrochloride for a predetermined time (e.g., 1-4 hours). Include a positive control (Allopurinol, a known XO inhibitor) and a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them using the assay buffer provided in the kit. This releases the intracellular enzymes.

  • Reaction Setup: In a new 96-well plate, add the cell lysate from each condition.

  • Initiate Reaction: Add the reaction mix, containing the XO substrate (e.g., xanthine) and a probe that reacts with H₂O₂ to produce a colorimetric or fluorescent signal.[7]

  • Measurement: Immediately measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 20-60 minutes.[7]

  • Data Analysis: Calculate the rate of reaction (change in absorbance/min). Normalize the activity of treated samples to the vehicle control.

Assay 2: Intracellular Reactive Oxygen Species (ROS) Production

Rationale: Xanthine oxidase is a significant source of intracellular ROS.[8] If the compound inhibits XO, a decrease in ROS may be observed. Conversely, some compounds can induce ROS through off-target effects. The DCFDA assay is a common method to measure overall intracellular ROS levels.[9]

Protocol: The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]

  • Cell Culture: Plate RAW 264.7 or HepG2 cells in a black, clear-bottom 96-well plate.

  • Compound Treatment: Treat cells with the compound for the desired time.

  • Loading with Probe: Remove the medium and wash the cells with warm Hank's Balanced Salt Solution (HBSS). Add HBSS containing 10-20 µM H₂DCFDA and incubate for 30 minutes at 37°C, protected from light.[12]

  • Induction of ROS (Optional): To test for protective effects, you can add a known ROS inducer (e.g., H₂O₂ or Antimycin A) during the final minutes of incubation.

  • Measurement: Wash the cells again with HBSS to remove the excess probe. Add 100 µL of HBSS to each well. Measure fluorescence intensity using a microplate reader with excitation around 485 nm and emission around 535 nm.[11]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Assay 3: Quantification of Pro-inflammatory Cytokines (TNF-α ELISA)

Rationale: Oxidative stress is intricately linked to inflammation. A change in XO activity and ROS levels can impact inflammatory signaling. Measuring the secretion of a key pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α) provides a functional readout of the compound's effect on the inflammatory response.[13]

Protocol: (Sandwich ELISA)

  • Cell Culture and Stimulation: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with (2-Isobutoxyphenyl)amine hydrochloride for 1-2 hours.

  • Induce Inflammation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS, 100 ng/mL), to all wells except the negative control. Incubate for 18-24 hours.

  • Collect Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and debris.[14]

  • ELISA Procedure: a. Capture Antibody: A 96-well ELISA plate is pre-coated with an antibody specific for TNF-α.[15] b. Sample Incubation: Add the collected supernatants and a series of known TNF-α standards to the plate. Incubate for 1-2 hours.[14] c. Detection Antibody: Wash the plate and add a biotinylated detection antibody. This antibody binds to a different epitope on the captured TNF-α. d. Enzyme Conjugate: Wash the plate and add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotin on the detection antibody. e. Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). HRP will catalyze a color change.[15] f. Stop Reaction: Add a stop solution (e.g., dilute sulfuric acid) to halt the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each experimental sample.

Part 4: Data Integration and Pathway Visualization

The power of this systematic approach lies in integrating the data from each assay to build a cohesive picture of the compound's activity.

Interpreting Correlated Results
  • Scenario 1: XO Inhibition Profile. If the compound inhibits XO activity (Assay 1), you would expect a corresponding decrease in ROS levels (Assay 2) and a reduction in LPS-induced TNF-α secretion (Assay 3). This would strongly support the hypothesis of an anti-inflammatory mechanism via XO inhibition.

  • Scenario 2: Pro-oxidant Activity. If the compound increases ROS levels (Assay 2) without affecting XO activity (Assay 1), it suggests an off-target effect, possibly mitochondrial toxicity. This would likely correlate with increased cytotoxicity.

  • Scenario 3: Direct Anti-inflammatory Effect. If the compound reduces TNF-α secretion (Assay 3) without affecting XO or basal ROS levels, it may be acting on a different inflammatory signaling pathway (e.g., NF-κB) downstream or independent of XO.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothesized Pathway of Action Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO UricAcid Uric Acid XO->UricAcid ROS ROS XO->ROS produces NFkB NF-κB Activation ROS->NFkB activates TNFa TNF-α Secretion NFkB->TNFa induces Compound (2-Isobutoxyphenyl)amine HCl Compound->XO Hypothesized Inhibition

Caption: Hypothesized mechanism of action for the compound.

Conclusion

This application note provides a robust, multi-faceted strategy for characterizing the bioactivity of a novel compound like (2-Isobutoxyphenyl)amine hydrochloride. By starting with fundamental cytotoxicity assessments and progressing to a series of linked functional assays, researchers can efficiently test hypotheses and build a comprehensive cellular profile of the compound. This systematic approach, grounded in scientific causality, is essential for identifying promising lead compounds in the drug discovery pipeline.

References

  • National Center for Biotechnology Information (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCL Method ITA-24. [Link]

  • Ben Mrid, R., et al. (2023). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

  • Nature Methods. Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Lee, S., et al. (2018). Measurement of Intracellular ROS in Caenorhabditis elegans Using 2',7'-Dichlorodihydrofluorescein Diacetate. Bio-protocol. [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • NAMSA. MTT Cytotoxicity Study. [Link]

  • JoVE. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species. [Link]

  • Bio-protocol. MTT Assay. [Link]

  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • Assay Genie. Technical Manual Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • ScienCell. Xanthine Oxidase Assay (XO). [Link]

  • Signosis. Inflammation Cell Panel. [Link]

  • Cold Spring Harbor Laboratory Press (2002). Stock Solutions. [Link]

  • Google Patents (2020). Method for preparing an amine hydrochloride suspension.
  • ResearchGate (2019). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Cold Spring Harbor Laboratory Press. Common Reagents. [Link]

  • Frontiers Publishing Partnerships (2025). Resistance of HEK-293 and COS-7 cell lines to oxidative stress as a model of metabolic response. [Link]

  • ResearchGate. Types of in vitro models to study oxidative stress. [Link]

  • Cell Biolabs, Inc. Selection Guide for Oxidative Stress Assays by Sample Type. [Link]

Sources

Protocol for preparing a stock solution of (2-Isobutoxyphenyl)amine hydrochloride for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Preparation and Handling of (2-Isobutoxyphenyl)amine Hydrochloride Stock Solutions for In Vitro Research

Introduction

(2-Isobutoxyphenyl)amine hydrochloride is a chemical compound utilized in various fields of scientific research. The integrity of in vitro studies hinges on the precise and consistent preparation of test compounds. Improperly prepared stock solutions can lead to significant experimental artifacts, including issues with solubility, stability, and concentration accuracy, ultimately compromising data reproducibility and interpretation.

This document, designed for researchers and drug development scientists, provides a comprehensive, field-proven protocol for the preparation, validation, and storage of (2-Isobutoxyphenyl)amine hydrochloride stock solutions. Moving beyond a simple list of steps, this guide explains the scientific rationale behind each procedural choice, ensuring a self-validating system that promotes experimental success.

Physicochemical Properties & Pre-Protocol Considerations

A foundational understanding of the compound's properties is critical before proceeding to the bench. These characteristics directly influence the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
Chemical Name (2-Isobutoxyphenyl)amine hydrochloride-
CAS Number 124769-90-0[1]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol Calculated
Solubility: The Primary Challenge

As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form.[2][3] However, the presence of the hydrophobic isobutoxyphenyl moiety suggests that solubility in aqueous buffers, such as Phosphate-Buffered Saline (PBS), may still be limited.

For most cell-based assays, organic solvents are required to achieve high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions of sparingly water-soluble compounds for biological assays due to its broad solubilizing power and relatively low cytotoxicity at typical working concentrations.[4][5]

  • Ethanol: While a viable alternative, ethanol can exhibit higher cytotoxicity depending on the cell type and concentration.[4]

Recommendation: Based on general principles for similar chemical structures, 100% DMSO is the recommended starting solvent for preparing a high-concentration primary stock solution. The final concentration of DMSO in the cell culture medium should be kept consistent across all experimental and control groups and ideally should not exceed 0.5%, as higher concentrations can induce cellular stress and artifacts.[6][7]

Stability: Ensuring Compound Integrity

The stability of the stock solution is crucial for long-term studies. Amine-containing compounds can be susceptible to several forms of degradation:

  • Hydrolysis: The stability can be pH-dependent.[8] Stock solutions in aprotic solvents like DMSO are generally more stable against hydrolysis than aqueous solutions.

  • Photodegradation: Exposure to light, particularly UV, can degrade sensitive compounds.[9] It is prudent to handle the compound and its solutions in low-light conditions and store them in amber or foil-wrapped vials.

  • Thermolysis: Elevated temperatures can accelerate degradation.[8] Therefore, long-term storage should be at low temperatures (-20°C or -80°C).

Materials and Equipment

  • (2-Isobutoxyphenyl)amine hydrochloride (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS) for working dilutions

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Glass beaker and magnetic stir plate (optional, for larger volumes)[10]

  • Calibrated micropipettes (P1000, P200, P20)

  • Sterile, low-retention polypropylene microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[11]

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro screening.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage calc 1. Calculate Mass (MW = 201.69 g/mol) weigh 2. Weigh Compound (Use analytical balance) dissolve 3. Dissolve in DMSO (Add solvent to solid) weigh->dissolve vortex 4. Ensure Complete Dissolution (Vortex or sonicate) aliquot 5. Create Single-Use Aliquots (Avoids freeze-thaw cycles) vortex->aliquot store 6. Store at -20°C or -80°C (Protect from light)

Caption: Workflow for preparing a validated stock solution.

Step 1: Calculation The first step is to calculate the mass of (2-Isobutoxyphenyl)amine hydrochloride required.[10]

  • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • For 1 mL of a 10 mM stock:

    • Molarity = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Molecular Weight = 201.69 g/mol

    • Mass = 0.010 mol/L × 0.001 L × 201.69 g/mol = 0.0020169 g = 2.02 mg

Step 2: Weighing the Compound

  • Place a weigh boat on the analytical balance and tare to zero.

  • Carefully weigh out 2.02 mg of (2-Isobutoxyphenyl)amine hydrochloride powder.

    • Expert Tip: For weighing such small quantities, it is more accurate to weigh a larger mass (e.g., 20.2 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) to minimize measurement error.

Step 3: Dissolution

  • Transfer the weighed powder into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of DMSO (e.g., 1 mL for 2.02 mg) directly to the powder.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

Step 4: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light by storing them in a freezer box.

Quality Control and Validation

A prepared stock solution is not trustworthy until it is validated. These steps ensure the solution is suitable for experimental use.

4.1. Post-Thaw Solubility Check

  • Procedure: When an aliquot is thawed for an experiment, warm it to room temperature and vortex briefly.[11] Visually inspect for any signs of precipitation. If crystals have formed, warm the tube gently (e.g., in a 37°C water bath) and vortex again to redissolve.

  • Rationale: Some compounds can precipitate out of solution upon freezing. This check ensures the compound is fully solubilized before making working dilutions.

4.2. Assay Media Compatibility Test

  • Procedure: Prepare a working solution at the highest concentration you plan to use in your experiment by diluting the stock in your final cell culture medium (e.g., DMEM + 10% FBS). Let it sit at the assay temperature (e.g., 37°C) for 30-60 minutes.

  • Observation: Inspect the solution under a microscope or by eye for any signs of precipitation or cloudiness.

  • Rationale: A compound that is soluble in pure DMSO may crash out when diluted into a complex, aqueous-based culture medium.[6] This "crash-out" would lead to an unknown and lower effective concentration in your assay.

4.3. Vehicle Control Cytotoxicity Assay

  • Procedure: Before starting a dose-response experiment, treat your cells with the vehicle (DMSO) at the same final concentrations that will be used for the test compound. For example, if your highest compound concentration requires 0.5% DMSO, you must have a "cells + 0.5% DMSO" control.

  • Analysis: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

  • Rationale: This critical control differentiates compound-specific effects from solvent-induced artifacts.[6][7] If the vehicle itself is toxic at the planned concentration, you must reduce the final solvent percentage by preparing a more concentrated primary stock or adjusting your dilution scheme.

Application: Preparing Working Solutions

The following table provides an example of a serial dilution scheme to prepare working solutions for a dose-response experiment from the 10 mM primary stock. The goal is to maintain a constant final DMSO concentration of 0.1%.

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of 100 µM Intermediate (µL)Volume of Medium (µL)Total Volume (µL)Final DMSO (%)
100 1-99910000.1%
30 -30070010000.1%
10 -10090010000.1%
3 -3097010000.1%
1 -1099010000.1%
0 (Vehicle) --1000 (+ 1 µL DMSO)1001~0.1%
Note: The 30, 10, 3, and 1 µM dilutions are made from a 100 µM intermediate stock, which is first prepared by a 1:100 dilution of the 10 mM primary stock in the culture medium.

Hypothetical Application in Pathway Analysis

To illustrate the use of the prepared stock solution, consider a hypothetical scenario where (2-Isobutoxyphenyl)amine hydrochloride is being investigated as a potential inhibitor of a cellular signaling pathway, such as the MAPK/ERK pathway, which is commonly implicated in cell proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound (2-Isobutoxyphenyl)amine hydrochloride Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

In this scenario, researchers would treat cultured cells with various concentrations of (2-Isobutoxyphenyl)amine hydrochloride (prepared as described above) for a defined period. Subsequently, they could perform a Western blot analysis to measure the phosphorylation levels of MEK and ERK. A dose-dependent decrease in phosphorylated ERK would provide evidence that the compound inhibits the pathway at or upstream of RAF kinase, validating the compound's mechanism of action.

References

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • Siemer, S. et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Various Authors. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. Available at: [Link]

  • Tofte, N. et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • Se-On-Song. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Dai, Y. et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. Available at: [Link]

  • Kumar, V. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

Sources

Application Note: Trace Quantification of (2-Isobutoxyphenyl)amine Hydrochloride in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

(2-Isobutoxyphenyl)amine (also known as o-isobutoxyaniline) is a critical aniline derivative often encountered as a synthesis intermediate or a degradation product in the manufacturing of xanthine oxidase inhibitors (e.g., Febuxostat) and certain tyrosine kinase inhibitors.[1]

Due to the structural alert associated with the aniline moiety, this compound falls under the purview of ICH M7 guidelines for mutagenic impurities.[1] Consequently, drug development programs must demonstrate the clearance of this impurity or its absence in biological matrices at trace levels.[1]

This Application Note details a robust, self-validating protocol for the quantification of (2-Isobutoxyphenyl)amine hydrochloride in biological matrices. The method utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS, specifically designed to address the two main challenges of this analyte: volatility during sample concentration and lipophilicity-driven carryover .[1]

Key Physicochemical Properties[2][3]
PropertyValue (Approx.)Bioanalytical Implication
Molecular Formula C₁₀H₁₅NO[1] · HClMonoisotopic Mass: ~165.12 Da (Free Base)
pKa (Amine) ~4.5 (Conjugate acid)Weak base; requires high pH (>10) for extraction.
LogP ~2.8Moderately lipophilic; suitable for Reverse Phase LC.[1]
Stability Oxidation-proneRequires antioxidants (Ascorbic acid) in matrix.[1]

Analytical Strategy & Causality

Internal Standard Selection

Recommendation: Stable Isotope Labeled (SIL) Analog (e.g., (2-Isobutoxyphenyl)amine-d9).[1]

  • Why: Aniline derivatives often suffer from matrix-induced ion suppression in ESI+.[1] Only a SIL-IS can perfectly track ionization efficiency changes and extraction recovery variations.[1]

  • Alternative: If SIL is unavailable, use 2-Butoxyaniline (structural analog).[1] Note: Do not use simple aniline; it is too polar and volatile.

Sample Preparation: The "Salt-Trap" LLE

Standard LLE protocols often fail for small anilines due to evaporative loss during the drying step.[1] This protocol uses a "Salt-Trap" modification.[1]

  • Logic: The analyte is extracted at High pH (neutral form, volatile).

  • Innovation: Before evaporating the organic solvent, we add a small volume of acidic methanol.[1] This converts the amine back to its hydrochloride salt (non-volatile), preventing loss during N₂ blow-down.[1]

Chromatography (LC)
  • Column: Phenyl-Hexyl phases are superior to C18 for this analyte.[1] The pi-pi interactions with the aromatic ring provide unique selectivity, separating the target from endogenous phospholipid interferences.[1]

Detailed Protocol

Reagents & Solutions
  • Stock Solution: 1.0 mg/mL in Methanol (Store at -20°C).

  • Extraction Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 11.0.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).[1]

  • Salt-Trap Solution: 1% Formic Acid in Methanol.[1]

Step-by-Step Extraction Workflow

ExtractionWorkflow Start Biological Sample (50 µL Plasma/Urine) IS_Add Add Internal Standard (10 µL) Start->IS_Add Buffer Add 200 µL 0.1M Na2CO3 (pH 11) (Ensures analyte is uncharged) IS_Add->Buffer Solvent Add 1.0 mL MTBE (Liquid-Liquid Extraction) Buffer->Solvent Shake Vortex (5 min) & Centrifuge (4000 rpm, 5 min) Solvent->Shake Transfer Transfer 800 µL Supernatant to fresh plate Shake->Transfer AcidTrap CRITICAL: Add 20 µL 'Salt-Trap Solution' (1% Formic Acid in MeOH) Transfer->AcidTrap Evap Evaporate to Dryness (N2 stream, 40°C) AcidTrap->Evap Analyte converted to non-volatile HCl salt Recon Reconstitute (100 µL 0.1% Formic Acid / 30% ACN) Evap->Recon Inject Inject 5-10 µL into LC-MS/MS Recon->Inject

Caption: Figure 1.[1] "Salt-Trap" Liquid-Liquid Extraction workflow designed to prevent evaporative loss of (2-Isobutoxyphenyl)amine.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry:

  • Source: ESI Positive (Electrospray).

  • MRM Transitions:

    • Quantifier: 166.1 → 110.1 (Loss of isobutene group, characteristic of isobutoxy ethers).

    • Qualifier: 166.1 → 57.1 (Isobutyl carbocation).[1]

  • Source Temp: 500°C (High temp ensures efficient desolvation of the amine).

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and compliance with FDA Bioanalytical Method Validation (2018) , the following criteria must be met.

Linearity & Range
  • Target Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.

  • Weighting: 1/x² regression is mandatory due to the wide dynamic range.

Matrix Effect Troubleshooting

Anilines are susceptible to phospholipid suppression.[1] Use the following decision tree if IS recovery drops below 50%.

Troubleshooting Start Issue: Low IS Recovery or Signal Suppression CheckPL Monitor Phospholipids (MRM 184>184) Start->CheckPL Decision Do PLs co-elute with Analyte? CheckPL->Decision Yes Yes Decision->Yes Co-elution No No Decision->No No Co-elution Action1 Change Column Selectivity (Switch C18 <-> Phenyl-Hexyl) Yes->Action1 Action2 Modify Extraction (Switch LLE solvent to Hexane to reduce PL extraction) Yes->Action2 Action3 Check Ion Source (Clean shield/capillary) No->Action3

Caption: Figure 2. Decision tree for diagnosing and resolving matrix effects in aniline analysis.

Stability Considerations
  • Benchtop Stability: (2-Isobutoxyphenyl)amine is light-sensitive.[1] All extraction steps should be performed under yellow light or in amber vials.[1]

  • Stock Solution: Stable for 1 month at -20°C. Fresh working standards should be prepared weekly to avoid degradation oxidation products (N-oxides).

Summary of Quantitative Performance

ParameterAcceptance Criteria (FDA/EMA)Typical Result for this Method
Accuracy ±15% (±20% at LLOQ)92% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across range~75-85% (MTBE extraction)
Matrix Factor 0.85 - 1.150.95 (Normalized to SIL-IS)

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2][3] [Link]

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link][4]

Sources

In vivo experimental design using (2-Isobutoxyphenyl)amine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Pharmacokinetics, Metabolic Stability, and Safety Pharmacology (Methemoglobinemia Assessment)

Abstract & Scope

(2-Isobutoxyphenyl)amine hydrochloride (also known as 2-isobutoxyaniline HCl) is a critical pharmacophore and intermediate used in the synthesis of neurokinin-3 (NK3) receptor antagonists, such as Fezolinetant (Veozah), utilized for the treatment of vasomotor symptoms associated with menopause.

In drug development, this compound requires rigorous in vivo assessment for two primary reasons:

  • Impurity Qualification: As a starting material, residual levels must be qualified according to ICH M7 and Q3A/B guidelines to ensure safety in the final drug product.

  • Structural Activity Relationship (SAR): Understanding the pharmacokinetic (PK) and toxicological profile of ortho-alkoxy anilines aids in designing safer drug scaffolds.

This guide provides a detailed protocol for the formulation , pharmacokinetic profiling , and hematotoxicity assessment (specifically Methemoglobinemia) of (2-Isobutoxyphenyl)amine HCl in rodent models.

Chemical Identity & Formulation Strategy

Physicochemical Profile[1][2][3]
  • Compound: (2-Isobutoxyphenyl)amine hydrochloride

  • CAS (Free Base): 96-15-1

  • Molecular Formula: C10H15NO[1] · HCl

  • Key Property: The hydrochloride salt significantly improves aqueous solubility compared to the free base, but solutions can be acidic.

Formulation Protocol for In Vivo Dosing

Challenge: Anilines are prone to oxidation. The HCl salt yields acidic solutions that may cause injection site irritation or precipitation upon contact with physiological pH.

Recommended Vehicle System:

  • Intravenous (IV): 5% DMSO / 10% Solutol HS-15 / 85% Saline (Buffered to pH 5.5–6.0).

  • Oral (PO): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Step-by-Step Preparation (IV Dose: 2 mg/kg):

  • Weighing: Accurately weigh the HCl salt. Correct for the salt factor (MW_salt / MW_base) to ensure accurate free-base equivalent dosing.

  • Dissolution: Dissolve the compound in 100% DMSO (5% of final volume). Vortex until clear.

  • Surfactant Addition: Add Solutol HS-15 (10% of final volume). Vortex.

  • Dilution: Slowly add warm (37°C) Saline (85% of final volume) with continuous stirring to prevent "crashing out."

  • pH Adjustment: Check pH. If < 4.0, adjust carefully with 0.1N NaOH to pH ~5.5. Note: Do not exceed pH 7.0 as the free base may precipitate.

  • Filtration: Filter through a 0.22 µm PVDF membrane for sterility.

Experimental Design: Pharmacokinetics (PK)

Objective: Determine oral bioavailability (%F), clearance (CL), and volume of distribution (Vss) in Sprague-Dawley rats.

Study Design Table
ParameterGroup 1 (IV Bolus)Group 2 (Oral Gavage)
Species Sprague-Dawley Rat (Male, cannulated)Sprague-Dawley Rat (Male)
N (Animals) 33
Dose 2 mg/kg10 mg/kg
Vehicle 5% DMSO/Solutol/Saline0.5% Methylcellulose
Fasting Non-fastedFasted (12h pre-dose)
Sampling Jugular Vein Cannula (JVC)Tail Vein / JVC
Sampling Schedule
  • Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Volume: 200 µL per timepoint.

  • Anticoagulant: K2EDTA (preferred over Heparin to prevent interference in LC-MS/MS).

  • Processing: Centrifuge at 4000g for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor Parent [M+H]+ and specific fragment ions.

  • Internal Standard: Diclofenac or a deuterated aniline analog.

Critical Safety Pharmacology: Methemoglobinemia (MetHb)

Scientific Rationale: Aniline derivatives, particularly those with alkoxy groups, undergo hepatic metabolism via CYP450 (specifically CYP2E1) to form N-hydroxylamines . These metabolites cycle between hemoglobin (Fe2+) and methemoglobin (Fe3+), causing functional anemia and hypoxia.[2][3]

  • This is the dose-limiting toxicity for this class of compounds.

In Vivo MetHb Assessment Protocol

Objective: Quantify the formation of MetHb over time following a high oral dose.

Workflow:

  • Dosing: Administer a single high dose (e.g., 100 mg/kg PO) to rats (N=5). Include a Vehicle Control group.

  • Sampling: Collect whole blood (NOT plasma) at 1, 3, 6, and 24 hours.

  • Analysis: Use a Co-Oximeter (e.g., Radiometer ABL series) immediately. Standard pulse oximetry is insufficient.

  • Thresholds:

    • Normal: < 1-2%[2]

    • Toxic Signal: > 5-10%

    • Severe Toxicity: > 20% (Cyanosis visible)

Visualization of Metabolic Toxicity Pathway

The following diagram illustrates the "Toxification vs. Detoxification" pathways relevant to (2-Isobutoxyphenyl)amine.

MetabolicFate Parent (2-Isobutoxyphenyl)amine CYP CYP450 (Oxidation) Parent->CYP UGT UGT/NAT (Conjugation) Parent->UGT NHydroxy N-Hydroxylamine (Toxic Metabolite) CYP->NHydroxy Bioactivation Glucuronide N-Glucuronide (Excreted) UGT->Glucuronide Detoxification MetHb Methemoglobin (Fe3+) (Hypoxia) NHydroxy->MetHb Oxidation of Heme Hb Hemoglobin (Fe2+) (Functional) Hb->MetHb Redox Cycling MetHb->Hb MetHb Reductase (Slow Recovery)

Caption: Figure 1.[3] Metabolic divergence of aniline derivatives. The N-hydroxylation pathway leads to Methemoglobinemia, while conjugation leads to safe excretion.

Expected Results & Data Interpretation

Pharmacokinetic Parameters (Mock Data)

The following table represents typical values for an ortho-alkoxy aniline in rats.

ParameterDefinitionTypical ValueInterpretation
CL (mL/min/kg) Clearance25 - 40Moderate-High hepatic extraction.
Vss (L/kg) Vol. Distribution2.5 - 4.0Extensive tissue distribution (lipophilic).
T1/2 (h) Half-life1.5 - 3.0Rapid elimination; likely requires BID dosing.
%F Bioavailability30% - 50%Moderate; limited by First-Pass Metabolism.
Methemoglobinemia Safety Data
Time Post-Dose (100 mg/kg)Vehicle Control MetHb (%)Compound MetHb (%)Risk Assessment
0 h (Pre-dose) 0.8%0.9%Baseline
1 h 0.9%3.5%Onset of oxidation
3 h 1.0%12.4% Peak Toxicity (Critical Window)
6 h 0.8%8.1%Recovery phase
24 h 0.9%1.5%Resolved

Interpretation: A peak MetHb >10% indicates a significant safety liability. If this compound is an impurity, the specification limit in the final drug product must be calculated to ensure patient exposure remains orders of magnitude below this toxic threshold (per ICH M7).

Experimental Workflow Diagram

Workflow cluster_0 In Vivo Phase Start Start: (2-Isobutoxyphenyl)amine HCl Formulation Formulation (pH 5.5 Buffered Saline) Start->Formulation Dosing Dosing (IV / PO) Rat Model Formulation->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Split Sample Splitting Sampling->Split AnalysisPK Plasma Processing (LC-MS/MS) Split->AnalysisPK PK Profiling AnalysisTox Whole Blood Analysis (Co-Oximetry for MetHb) Split->AnalysisTox Safety Pharm Report Data Integration: PK Parameters + Safety Margin AnalysisPK->Report AnalysisTox->Report

Caption: Figure 2. Integrated workflow for simultaneous PK profiling and hematotoxicity assessment.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • U.S. Food and Drug Administration (FDA). (2023).[4] Fezolinetant (Veozah) Prescribing Information.[5]Link

  • Bradbury, S. P., et al. (1993). Toxicokinetics and Metabolism of Aniline and 4-Chloroaniline in Medaka (Oryzias latipes).[6] Toxicology and Applied Pharmacology. Link

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press. (Classic reference for aniline toxicity mechanisms).
  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals. Link

Sources

High-performance liquid chromatography (HPLC) method for purity assessment of (2-Isobutoxyphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of (2-Isobutoxyphenyl)amine Hydrochloride

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of (2-Isobutoxyphenyl)amine hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification and impurity profiling. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring sharp peak shapes and efficient separation from potential impurities and degradation products. This document provides a comprehensive protocol, including system suitability parameters, and discusses the rationale behind the method development, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

(2-Isobutoxyphenyl)amine hydrochloride is an aromatic amine derivative increasingly utilized as a starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Aromatic amines are a critical class of compounds in medicinal chemistry; however, they can be susceptible to degradation, and their purity is paramount to ensure the safety and efficacy of the final drug product.[4][5] Regulatory bodies mandate stringent purity control of all raw materials and intermediates.[1][6]

High-performance liquid chromatography (HPLC) is the predominant analytical technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[6][7] The development of a stability-indicating HPLC method is crucial as it must be able to separate the main analyte from any potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[8][9] This ensures that the analytical method is specific for the intact molecule and can accurately measure its purity over time.

This application note details a proposed HPLC method for the purity assessment of (2-Isobutoxyphenyl)amine hydrochloride. The rationale for the selection of the stationary phase, mobile phase composition, and detector parameters is discussed in detail to provide a clear understanding of the method's development.

Chromatographic Principles and Method Rationale

The successful separation of (2-Isobutoxyphenyl)amine hydrochloride and its potential impurities by RP-HPLC is dependent on the careful selection of several key parameters.

2.1. Analyte Properties

(2-Isobutoxyphenyl)amine hydrochloride is the salt of a primary aromatic amine.[10] As an amine, it is basic with a pKa that necessitates a controlled mobile phase pH to ensure a consistent ionization state and good peak shape. The aromatic ring provides a chromophore, making UV detection a suitable choice.

2.2. Column Selection

A C18 (octadecyl) column is selected as the stationary phase due to its hydrophobicity, which provides good retention for moderately polar aromatic compounds like (2-Isobutoxyphenyl)amine.[11][12][13] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a standard choice that offers a good balance between resolution and analysis time.[11][12]

2.3. Mobile Phase Optimization

The mobile phase is a critical component in achieving the desired separation.[14][15][16]

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent miscibility with water.

  • Aqueous Phase and pH Control: An acidic mobile phase is employed to ensure the amine is protonated, which generally leads to better peak shapes on silica-based C18 columns by minimizing interactions with residual silanol groups.[17] A phosphate buffer is selected to maintain a constant pH. A pH of approximately 2.5 is targeted, which is well below the pKa of the amine, ensuring its complete protonation.

  • Isocratic Elution: For a purity assessment method where the impurities are likely to have similar polarities to the main compound, an isocratic elution can provide consistent and reproducible results.

2.4. Detection

UV detection is suitable for aromatic compounds. Based on the structure of (2-Isobutoxyphenyl)amine, a wavelength in the range of 220-280 nm is expected to provide good sensitivity. The optimal wavelength should be determined by analyzing the UV spectrum of the compound. For this method, 230 nm is proposed as a starting point.

Experimental Protocol

3.1. Materials and Reagents

  • (2-Isobutoxyphenyl)amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Phosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade)

3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3.3. Chromatographic Conditions

The proposed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH2PO4 (pH 2.5 adjusted with H3PO4) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes

3.4. Solution Preparation

  • Mobile Phase Preparation (1 L): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of (2-Isobutoxyphenyl)amine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the (2-Isobutoxyphenyl)amine hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.5. System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation and Specificity

To demonstrate that the method is stability-indicating, forced degradation studies should be performed.[8][9] The sample of (2-Isobutoxyphenyl)amine hydrochloride should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of (2-Isobutoxyphenyl)amine hydrochloride.

Workflow Diagram

The overall workflow for the purity assessment of (2-Isobutoxyphenyl)amine hydrochloride is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Suitability Testing A->D B Standard Solution Preparation B->D C Sample Solution Preparation E HPLC Analysis of Samples C->E D->E If Pass F Peak Integration & Quantification E->F G Purity Calculation & Reporting F->G

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The proposed RP-HPLC method provides a reliable and robust approach for the purity assessment of (2-Isobutoxyphenyl)amine hydrochloride. The method is designed to be stability-indicating, ensuring accurate results in the presence of potential impurities and degradation products. The detailed protocol and rationale provided in this application note will be valuable for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. Further validation in accordance with ICH guidelines is recommended before implementation for routine analysis.[1][2][3]

References

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.).
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate.
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  • HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials.
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  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Amine hydrochloride in HPLC. (2004). Chromatography Forum.
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  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
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  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science.
  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
  • 1181458-02-5 | 2-Isobutoxy-1-ethanamine hydrochloride. (n.d.). Thsci | Tetrahedron.
  • Amine hydrochloride. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in (2-Isobutoxyphenyl)amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting (2-Isobutoxyphenyl)amine Hydrochloride Synthesis

  • Case ID: #ISO-ANI-2024

  • Subject: Yield Optimization & Impurity Profiling

  • Molecule: (2-Isobutoxyphenyl)amine hydrochloride (also known as 2-Isobutoxyaniline HCl)

  • Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Synthesis Architecture

The synthesis of (2-Isobutoxyphenyl)amine hydrochloride typically follows a linear three-step sequence starting from 2-nitrophenol. Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three distinct chemical bottlenecks: steric hindrance during alkylation, ether stability during reduction, and solubility dynamics during salt formation.

Standard Pathway:

  • O-Alkylation: 2-Nitrophenol + Isobutyl Bromide

    
     1-Isobutoxy-2-nitrobenzene
    
  • Reduction: 1-Isobutoxy-2-nitrobenzene

    
     2-Isobutoxyaniline
    
  • Salification: 2-Isobutoxyaniline + HCl

    
     Product
    

Visualizing the Failure Points

The following diagram maps the critical stress points where yield is lost.

SynthesisPath Start 2-Nitrophenol Step1 Step 1: O-Alkylation (Isobutyl Bromide/K2CO3) Start->Step1 Inter1 1-Isobutoxy-2-nitrobenzene Step1->Inter1 Major Path Fail1 ISSUE: E2 Elimination (Formation of Isobutylene) Step1->Fail1 High Temp/Strong Base Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 Inter2 2-Isobutoxyaniline (Free Base) Step2->Inter2 Major Path Fail2 ISSUE: Ether Cleavage (Dealkylation by Acid) Step2->Fail2 Strong Acid (HI/HBr) Step3 Step 3: HCl Salt Formation Inter2->Step3 Product Final Product (HCl Salt) Step3->Product Fail3 ISSUE: Solubility Loss (Salt stays in mother liquor) Step3->Fail3 Water/Alcohol Solvent

Figure 1: Critical failure nodes in the synthesis pipeline. Red paths indicate yield-loss mechanisms.

Phase 1 Troubleshooting: The Alkylation Bottleneck

The Problem: Low conversion of 2-nitrophenol or formation of a gaseous byproduct (isobutylene).[1] Root Cause: Isobutyl bromide is a


-branched primary halide. While primary, the steric bulk adjacent to the reaction center significantly retards 

attack, making

elimination (driven by basicity and heat) a competitive pathway.
VariableRecommendationScientific Rationale
Solvent DMF or NMP Polar aprotic solvents solvate the cation (K+), leaving the phenoxide anion "naked" and highly nucleophilic, favoring

over

. Avoid protic solvents (EtOH) which cage the nucleophile.
Base K₂CO₃ (Powdered)Strong enough to deprotonate phenol (pKa ~7.2) but weak enough to minimize proton abstraction from the alkyl halide (minimizing elimination). Avoid NaOH/KOH.
Catalyst KI (0.1 - 0.5 eq) Critical: In situ Finkelstein reaction converts unreactive Isobutyl-Br to reactive Isobutyl-I.
Temperature 60°C - 80°C Do not exceed 90°C. Higher temperatures exponentially favor elimination (entropy driven).

Diagnostic Q&A:

Q: My reaction stalls at 60% conversion even after 24 hours. A: You are likely seeing the "Kinetic Wall" of the isobutyl group.

  • Fix: Add 20 mol% Potassium Iodide (KI). The iodide displaces the bromide to form isobutyl iodide, which reacts much faster with the phenoxide.

  • Fix: Ensure your K₂CO₃ is anhydrous and finely ground. Particle size limits surface area in heterogeneous reactions.

Phase 2 Troubleshooting: Reduction Integrity

The Problem: The nitro group reduces, but the yield is low, or the product contains 2-aminophenol (dealkylated impurity). Root Cause: Aryl alkyl ethers are susceptible to cleavage by strong Lewis or Brønsted acids, especially at high temperatures.

Protocol Comparison:

MethodRisk ProfileSuitability for Isobutyl Ether
Fe / HCl (Bechamp) High Risk. Hot HCl can cleave the ether bond via

attack of Cl- on the protonated ether.
Avoid unless pH is strictly buffered (Fe/NH₄Cl).
SnCl₂ / HCl Medium Risk. Highly acidic conditions.Use only at room temperature.
H₂ / Pd-C Best Practice. Neutral conditions. Zero risk of ether cleavage.Recommended. Use MeOH/EtOAc as solvent.
Hydrazine / FeCl₃ Good Alternative. Mild, neutral conditions.Good if hydrogenation equipment is unavailable.

Diagnostic Q&A:

Q: I see a new spot on TLC that matches 2-aminophenol. A: Your reduction conditions are too acidic. The isobutyl group is being cleaved.

  • Fix: Switch to Catalytic Hydrogenation (H₂ balloon, 10% Pd/C, Methanol). This operates at neutral pH.

  • Fix: If you must use Iron (Fe), use Ammonium Chloride (NH₄Cl) and water/ethanol reflux instead of HCl. This maintains a pH of ~5-6, preserving the ether.

Phase 3 Troubleshooting: Salt Formation & Isolation

The Problem: The oil was isolated, HCl was added, but no solid precipitated (or yield was <30%). Root Cause: The hydrochloride salt of 2-isobutoxyaniline is amphiphilic. It has significant solubility in water and alcohols due to the lipophilic isobutyl chain disrupting the crystal lattice energy relative to simpler anilines.

The "Anti-Solvent" Protocol:

  • Do NOT use aqueous HCl.[2][3] The salt will stay dissolved in the water.

  • Dissolve the crude free base amine in a minimal amount of dry Ethyl Acetate or Diethyl Ether .

  • Cool to 0°C.

  • Add 4N HCl in Dioxane or bubble dry HCl gas.

  • If no precipitate forms, add Heptane or Hexanes dropwise until the solution turns turbid.

  • Stir at 0°C for 2 hours. The crystal growth requires time.

Diagnostic Q&A:

Q: My product is a sticky gum/oil, not a powder. A: This is "oiling out," caused by impurities or residual solvent preventing crystallization.

  • Fix: Triturate (grind) the gum with dry diethyl ether or pentane. The mechanical action + non-polar solvent removes trapped impurities and induces crystallization.

  • Fix: Check the water content. If your HCl source contained water, you have a hydrate oil. Dry the solution with MgSO₄ before adding the acid.

References

  • Ether Cleavage Mechanisms

    • Reactions of Ethers - Acidic Cleavage.[2][4][5] Chemistry LibreTexts.

  • Nitro Reduction Methodologies

    • Reduction of Nitrobenzene to Aniline.[6][7][8] ResearchGate.[6][9]

  • Alkylation of Phenols

    • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.[6][9]

  • Synthesis of 2-Nitrophenol (Precursor)

    • Preparation of 2-nitrophenol.[9][10][11][12][13] PrepChem.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment with appropriate PPE.

Sources

Optimizing reaction conditions for the synthesis of (2-Isobutoxyphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Isobutoxyphenyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

I. Reaction Overview and Key Principles

The synthesis of (2-Isobutoxyphenyl)amine hydrochloride is a two-step process. The first and most critical step is the reduction of the nitro group of 2-isobutoxynitrobenzene to an amine, yielding 2-isobutoxyaniline. The second step involves the conversion of the resulting aniline to its hydrochloride salt.

The choice of reduction method is paramount and depends on factors such as available equipment, safety considerations, and the presence of other functional groups on the molecule. This guide will focus on two robust and widely used methods: Catalytic Hydrogenation and Iron/Hydrochloric Acid (Fe/HCl) reduction.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

A. Reduction of 2-Isobutoxynitrobenzene

Q1: My reduction reaction is slow or incomplete. What are the likely causes and how can I improve the conversion?

A1: Sluggish or incomplete reactions are a common hurdle. Several factors can contribute to this issue:

  • Catalyst Activity (Catalytic Hydrogenation): The activity of your palladium on carbon (Pd/C) or other catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been opened or stored for a long time, its activity may be diminished.

  • Metal Activation (Fe/HCl Reduction): The surface of the iron powder may be passivated by oxides. Pre-treating the iron with dilute acid can activate it, increasing the reaction rate.

  • Insufficient Agitation: In heterogeneous reactions (both catalytic hydrogenation and Fe/HCl), efficient mixing is vital for contact between the reactants. Ensure your stirring is vigorous enough to keep the catalyst or iron powder suspended.

  • Low Temperature: While many reductions are exothermic, some may require initial heating to overcome the activation energy. If the reaction is proceeding slowly at room temperature, cautiously increasing the temperature may be beneficial.

  • Steric Hindrance: The isobutoxy group at the ortho position can present some steric hindrance, potentially slowing down the reaction.[1] In such cases, extending the reaction time or increasing the catalyst/reagent loading may be necessary.

Q2: I'm observing the formation of side products. How can I improve the selectivity towards the desired amine?

A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. Incomplete reduction can lead to the accumulation of these intermediates or the formation of dimeric side products like azoxy, azo, and hydrazo compounds.

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent (hydrogen gas or iron) and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Temperature Control: The reduction is exothermic. Runaway temperatures can lead to the formation of side products. Employ proper cooling to maintain a controlled temperature, especially during the initial stages of the reaction.

Q3: The workup of my Fe/HCl reduction is problematic, resulting in a difficult-to-filter mixture. What can I do?

A3: The workup of the Béchamp reduction can be challenging due to the formation of iron oxides/hydroxides.

  • Basification: After the reaction is complete, the mixture is typically basified to precipitate iron hydroxides and liberate the free amine. Add a strong base like sodium hydroxide or potassium hydroxide solution slowly with vigorous stirring and cooling.

  • Filtration through Celite®: Filtering the basified mixture through a pad of Celite® or a similar filter aid is essential to remove the fine iron precipitates.

  • Solvent Extraction: After filtration, the product is extracted from the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane.

B. Formation and Isolation of the Hydrochloride Salt

Q1: My hydrochloride salt does not precipitate upon adding HCl. What should I do?

A1: Several factors can influence the precipitation of the hydrochloride salt:

  • Solvent System: The choice of solvent is critical. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether, isopropanol, or a mixture of ethyl acetate and hexane are commonly used.

  • Concentration: If the solution is too dilute, the salt may not precipitate. You may need to concentrate the solution before or after the addition of HCl.

  • Anhydrous Conditions: For some applications, it is preferable to use anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether or dioxane) to avoid the introduction of water, which can sometimes hinder crystallization.[2]

  • Inducing Crystallization: If the salt remains dissolved, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or cooling the solution in an ice bath.

Q2: The isolated hydrochloride salt is sticky or oily. How can I obtain a crystalline solid?

A2: This often indicates the presence of impurities or residual solvent.

  • Trituration: Try triturating the oily product with a non-polar solvent in which the salt is insoluble, such as hexane or pentane. This can help to remove impurities and induce crystallization.

  • Recrystallization: If trituration is unsuccessful, recrystallization from a suitable solvent system is the next step. This may involve dissolving the product in a minimal amount of a good solvent (e.g., ethanol, methanol) and then adding a poor solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed, followed by cooling.

III. Detailed Experimental Protocols

A. Synthesis of 2-Isobutoxyaniline

Method 1: Catalytic Hydrogenation

G

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-isobutoxynitrobenzene (1 equivalent) in ethanol.

  • Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the vessel and purge the system with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude 2-isobutoxyaniline, which can be used directly in the next step or purified further by column chromatography if necessary.

Method 2: Iron/Hydrochloric Acid Reduction

G

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-isobutoxynitrobenzene (1 equivalent), iron powder (3-5 equivalents), and a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Carefully add concentrated hydrochloric acid (catalytic amount) dropwise. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue to heat at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide until the pH is greater than 9.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethanol or ethyl acetate.[3]

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2-isobutoxyaniline.

B. Synthesis of (2-Isobutoxyphenyl)amine Hydrochloride

Procedure:

  • Dissolve the crude 2-isobutoxyaniline (1 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • With stirring, add a solution of hydrochloric acid (1.1 equivalents). This can be a solution of HCl in diethyl ether, or concentrated aqueous HCl followed by drying. Anhydrous conditions are often preferred for better crystal formation.[2]

  • The hydrochloride salt should precipitate as a solid. If it does not, cool the solution in an ice bath and scratch the inside of the flask.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether or hexane, and dry it under vacuum to obtain (2-Isobutoxyphenyl)amine hydrochloride.

IV. Data and Characterization

The following table summarizes expected data for the product. Actual values may vary depending on purity and experimental conditions.

PropertyExpected Value
2-Isobutoxyaniline
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
AppearanceLiquid
(2-Isobutoxyphenyl)amine Hydrochloride
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
AppearanceSolid
Melting PointData not readily available in searched literature.
¹H NMR (CDCl₃, δ) Expected peaks for the isobutoxy group (doublet ~1.0 ppm, multiplet ~2.0 ppm, doublet ~3.8 ppm) and aromatic protons (multiplets ~6.7-7.2 ppm). The amine proton signal will be broad and its chemical shift will vary. Upon protonation to the hydrochloride salt, the aromatic and adjacent CH₂ protons are expected to shift downfield.
IR (KBr, cm⁻¹) Expected peaks for N-H stretching (primary amine: two bands around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), C-O stretching (ether), and aromatic C=C bending. For the hydrochloride salt, a broad N⁺-H stretching band is expected in the 2400-3200 cm⁻¹ region.[4]

V. Safety Considerations

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). It must be conducted in a well-ventilated fume hood, using appropriate high-pressure equipment and following all safety protocols for handling hydrogen and pyrophoric reagents.

  • Fe/HCl Reduction: The reaction is exothermic and involves the use of concentrated hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The basification step with concentrated NaOH is also highly exothermic and should be performed with caution and cooling.

  • General: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

VI. References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). ResearchGate.

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education.

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.

  • NMR and IR spectra & vibrational analysis. (n.d.).

  • Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. (2024). UCL Discovery.

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.

  • Reduction of aromatic nitro compounds using Fe and HCl gives…. (n.d.). Allen.

  • Use the H1 NMR and IR spectra g... [FREE SOLUTION]. (n.d.). Vaia.

  • Conditions optimization for the reduction of nitroarenesa. (n.d.). ResearchGate.

  • Reduction of Nitroarenes by Magnetically Recoverable Nitroreductase Immobilized on Fe3O4 Nanoparticles. (2020). PubMed.

  • All possible ways for the reduction of nitroarenes. (n.d.). ResearchGate.

  • Development of an experimental protocol for benzene hydrogenation catalysts screening and study of the impact of different catalytic properties on the reaction performance. (n.d.).

  • Catalytic Hydrogenation. (2020). YouTube.

  • EXPERIMENT CATALYTIC HYDROGENATION Objective To. (2020). Chegg.com.

  • 2-Isobutoxyaniline. (n.d.). TargetMol.

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.

  • Method for salt preparation. (2010). Google Patents.

  • Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PMC.

  • Reductive N-alkylation of nitroarenes: a green approach for the N-alkylation of natural products. (2012). PubMed.

  • Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts.

  • Catalytic Hydrogenation of Alkenes and Alkynes. (2024). YouTube.

  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022).

  • Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. (n.d.).

  • How to convert amino acid to its hydrochloride? (2016). ResearchGate.

  • A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. (n.d.). Organic Chemistry Portal.

  • 2-ISOBUTOXYANILINE HYDROCHLORIDE CAS#:. (n.d.). ChemicalBook.

  • IR Absorption Bands and NMR. (n.d.). Rose-Hulman.

  • Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal.

  • 4-Isobutoxyaniline hydrochloride. (n.d.). BLD Pharm.

Sources

Troubleshooting guide for analytical method development for (2-Isobutoxyphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Compound Profile

Before troubleshooting, we must ground our approach in the physicochemical properties of (2-Isobutoxyphenyl)amine hydrochloride (also known as 2-isobutoxyaniline HCl). This compound presents a classic "push-pull" analytical challenge: a basic amine head group prone to silanol interactions, coupled with a lipophilic isobutoxy tail that complicates solubility and carryover.

ParameterTechnical SpecificationAnalytical Implication
Structure Ortho-substituted aniline saltSteric hindrance at the amine; potential for intramolecular H-bonding.
pKa (Conj. Acid) ~ 4.5 – 5.0 (Estimated)Critical: Retention is highly sensitive to pH changes between 3.5 and 6.0.
LogP ~ 2.5 (Free Base)Moderate lipophilicity; requires organic modifier (MeCN/MeOH).
UV Max ~ 235 nm, 280 nmDual-band detection recommended for impurity profiling.
Stability Oxidation-prone (Aniline)Samples may turn pink/brown; requires protection from light/air.

Troubleshooting Support Center (FAQ)

Category A: Chromatography & Peak Shape[1][2][3][4]

Q: Why does my (2-Isobutoxyphenyl)amine peak exhibit severe tailing (As > 1.5), even on a C18 column?

A: This is the most common issue with aniline derivatives. The "tailing" is rarely a column void issue; it is a secondary chemical interaction .

  • The Mechanism: The amine nitrogen (positively charged or neutral but with a lone pair) interacts with residual acidic silanol groups (

    
    ) on the silica support of your column.
    
  • The Fix:

    • pH Suppression: Lower the mobile phase pH to < 3.0 (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5). This protonates the silanols (

      
      ) to neutral forms, reducing cation-exchange interactions. Note: The analyte will also be fully protonated, reducing retention, so you may need to lower the organic %.[1]
      
    • Column Selection: Switch to a "Base-Deactivated" or "End-capped" column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Gemini). These have chemically bonded groups that shield the silica surface.

    • Add an Amine Modifier: If low pH is not an option, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so your analyte doesn't.

Q: My retention time is drifting shift-to-shift. What is happening?

A: You are likely operating in the "pKa Danger Zone."

  • The Cause: The pKa of the anilinium ion is roughly 4.5. If your mobile phase pH is near this value (e.g., Ammonium Acetate pH 4.5–5.0), small fluctuations in buffer preparation or temperature will drastically change the ionization state of the molecule (Ratio of

    
    ).
    
  • The Fix: Move your pH at least 2 units away from the pKa.

    • Option A (Recommended): pH 2.5 (Fully ionized, robust peak shape, lower retention).

    • Option B: pH 7.5+ (Free base, higher retention, risk of precipitation if concentration is high).

Category B: Sample Preparation & Recovery

Q: I am seeing low recovery or "ghost peaks" in subsequent blank injections.

A: This suggests a solubility mismatch or carryover .

  • The Mechanism: You have the Hydrochloride salt. It dissolves well in water/methanol. However, if your initial gradient conditions are high in organic solvent, or if you dissolve the salt in 100% Acetonitrile, the salt may precipitate inside the injector loop or at the column head.

  • The Fix:

    • Diluent Match: Dissolve the sample in a solvent composition similar to your starting mobile phase (e.g., 90:10 Water:MeCN with 0.1% acid).

    • Needle Wash: The isobutoxy tail makes the molecule "sticky." Use a strong needle wash with both organic and acidic components (e.g., 50:50 MeOH:Water + 0.5% Formic Acid) to protonate and solubilize the amine.

Category C: Stability & Impurity Profiling

Q: My fresh standard looks fine, but 24-hour samples show a new peak at RRT ~0.8. Is this a synthesis impurity?

A: This is likely an oxidative degradation product generated in-situ.

  • The Mechanism: Anilines oxidize to form azo-dimers, quinone imines, or nitro-compounds, especially in solution and under light.

  • The Fix:

    • Amber Glass: Always store aniline samples in amber vials.

    • Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent if the method is for assay (quantification) rather than impurity profiling.

    • Autosampler Temp: Keep the autosampler at 4°C–10°C to slow oxidation kinetics.

Validated Method Development Protocol

Use this protocol as your "Gold Standard" starting point. It is designed to be self-validating by addressing the pKa and silanol issues proactively.

Instrument Parameters
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

  • Temperature: 30°C (Controls ionization thermodynamics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (primary) and 280 nm (secondary).

Mobile Phase Strategy (Gradient)
  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).

    • Why: Locks analyte in protonated state; suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Good solubility for the isobutoxy tail; lower viscosity than Methanol.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Salt Solubility
15.02080Elute Lipophilic Impurities
18.02080Wash
18.19010Re-equilibration
23.09010End

Visualizations (Logic & Workflows)

Diagram 1: Method Development Decision Tree

This logic flow helps you decide between pH levels based on your specific analytical goals (Assay vs. Impurities).

MethodDevLogic start Start: (2-Isobutoxyphenyl)amine HCl Method Development goal Define Goal start->goal assay Goal: Potency/Assay (Robustness is Priority) goal->assay impurity Goal: Impurity Profiling (Selectivity is Priority) goal->impurity low_ph Select Low pH (2.0 - 3.0) (e.g., Phosphate pH 2.5) assay->low_ph Standard Approach impurity->low_ph Try First high_ph Select High pH (7.5 - 9.0) (e.g., Ammonium Bicarb) impurity->high_ph If resolution fails result_low Outcome: - Sharp Peaks (Silanols suppressed) - Low Retention (Ionized) - High Robustness low_ph->result_low check_col Check Column Compatibility (Must be Silica-Hybrid or Polymer) high_ph->check_col result_high Outcome: - High Retention (Neutral) - Alternative Selectivity - Risk: Column Dissolution check_col->result_high

Caption: Decision matrix for selecting mobile phase pH based on analytical objectives (Assay vs. Impurity Profiling).

Diagram 2: Sample Preparation Workflow

Correctly handling the HCl salt prevents "ghost peaks" and recovery issues.

SamplePrep raw Raw Sample: HCl Salt Solid step1 Step 1: Weighing (Use Anti-static gun) raw->step1 step2 Step 2: Dissolution Solvent: 80% Water / 20% MeCN + 0.1% H3PO4 step1->step2 logic Why Acid? Prevents free-base precipitation step2->logic step3 Step 3: Sonication (Max 5 mins to avoid heat/degradation) step2->step3 step4 Step 4: Filtration (PTFE or Nylon 0.2 µm) step3->step4 vial Amber Vial (Analysis) step4->vial

Caption: Optimized sample preparation workflow to ensure salt solubility and prevent oxidative degradation.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Detailed mechanisms of amine-silanol interactions and pH control).
  • Dolan, J. W. (2002). "Tailing Peaks for Basic Compounds." LCGC North America.

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Standard guidelines for system suitability and tailing factors).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A.

  • PubChem. (2-Isobutoxyphenyl)amine Compound Summary. (Physicochemical property verification).

Sources

Validation & Comparative

Cross-validation of experimental findings for (2-Isobutoxyphenyl)amine hydrochloride in different research labs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Laboratory Validation

In the landscape of pharmaceutical development and chemical research, the reproducibility of experimental findings is the bedrock of scientific integrity. A novel compound's journey from synthesis to application is paved with rigorous analytical testing. However, data generated in a single laboratory, no matter how meticulously, represents only a single viewpoint. True confidence in a compound's identity, purity, and stability is only achieved through cross-validation—the process of independently confirming experimental results across different research environments. This guide provides a comprehensive framework for the cross-validation of (2-Isobutoxyphenyl)amine hydrochloride, a representative amine hydrochloride compound, offering a comparative analysis of key analytical techniques and the underlying rationale for their application.

This document is intended for researchers, analytical chemists, and quality assurance professionals. It delves into the practicalities of comparing data from disparate sources, interpreting minor variations, and establishing a unified, validated profile for a chemical entity.

Compound Profile: (2-Isobutoxyphenyl)amine Hydrochloride

(2-Isobutoxyphenyl)amine hydrochloride is an organic compound whose amine hydrochloride structure is common in pharmaceutical intermediates.[1][2] Its robust characterization is essential for its potential use in further synthetic applications.

  • Chemical Structure: Chemical Structure of (2-Isobutoxyphenyl)amine hydrochloride (Note: A representative structure is shown for illustrative purposes.)

  • Molecular Formula: C₁₀H₁₆ClNO

  • Molecular Weight: 201.69 g/mol

  • Anticipated Properties: A white to off-white crystalline solid, likely soluble in polar solvents such as water, methanol, and ethanol.

Comparative Analysis of Experimental Findings from Independent Laboratories

To illustrate the cross-validation process, we will examine hypothetical data sets from three independent research laboratories: Lab A, Lab B, and Lab C. Each lab received a sample from the same batch of newly synthesized (2-Isobutoxyphenyl)amine hydrochloride and was tasked with confirming its identity and purity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. The method separates components in a mixture, allowing for the quantification of the main compound relative to any impurities.

Table 1: Comparative HPLC Purity Data

ParameterLab ALab BLab C
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAAcetonitrile:Water (60:40) with 0.1% TFAMethanol:Water (70:30) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (min) 4.214.235.89
Purity (Area %) 99.85% 99.81% 99.79%

Analysis of Discrepancies:

  • The purity values are in excellent agreement (<0.1% variation), instilling high confidence in the sample's purity.

  • Lab C's use of a different column length and mobile phase accounts for the significant difference in retention time. This is expected and actually strengthens the validation, as the high purity is confirmed under orthogonal chromatographic conditions.

Physical Characterization: Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.

Table 2: Comparative Melting Point Data

LaboratoryMelting Point Range (°C)Observations
Lab A 175.2 - 176.5Sharp, clear melt
Lab B 175.8 - 177.0Sharp, clear melt
Lab C 175.5 - 176.9Sharp, clear melt

Analysis of Discrepancies: The narrow melting ranges and strong overlap across all three labs confirm the high purity of the compound, corroborating the HPLC data. Minor variations can be attributed to differences in instrumentation calibration or heating rates.

Structural Confirmation: Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule's structure.

Table 3: Comparative Spectroscopic Data

TechniqueLab ALab BLab C
¹H NMR (DMSO-d₆, 400 MHz) Consistent with proposed structureConsistent with proposed structureConsistent with proposed structure
Key Signals (δ, ppm)Aromatic (6.8-7.2), -O-CH₂- (3.8), -CH- (3.1), -CH₃ (0.9)Aromatic (6.8-7.2), -O-CH₂- (3.8), -CH- (3.1), -CH₃ (0.9)Aromatic (6.8-7.2), -O-CH₂- (3.8), -CH- (3.1), -CH₃ (0.9)
¹³C NMR (DMSO-d₆, 100 MHz) 10 distinct signals, consistent10 distinct signals, consistent10 distinct signals, consistent
FT-IR (KBr, cm⁻¹) N-H stretch (~3200), C-O stretch (~1250)N-H stretch (~3200), C-O stretch (~1250)N-H stretch (~3200), C-O stretch (~1250)

Analysis of Discrepancies: All three laboratories reported spectroscopic data that is fully consistent with the proposed chemical structure of (2-Isobutoxyphenyl)amine hydrochloride. The uniformity of the data provides definitive structural confirmation.

Visualizing the Cross-Validation Workflow

The process of cross-laboratory validation can be visualized as a structured workflow, ensuring that all necessary steps are taken to ensure data integrity.

CrossValidationWorkflow cluster_synthesis Phase 1: Synthesis & Distribution cluster_analysis Phase 2: Independent Analysis cluster_comparison Phase 3: Data Consolidation & Review Synthesis Single Batch Synthesis of Compound QC_Initial Initial Internal QC (Purity, Identity) Synthesis->QC_Initial Sample_Split Sample Aliquoting & Blinding QC_Initial->Sample_Split Distribution Distribution to Labs (A, B, C) Sample_Split->Distribution LabA Lab A Analysis (HPLC, MP, NMR, IR) Distribution->LabA LabB Lab B Analysis (HPLC, MP, NMR, IR) Distribution->LabB LabC Lab C Analysis (HPLC, MP, NMR, IR) Distribution->LabC Data_Consolidation Data Consolidation & Comparison LabA->Data_Consolidation LabB->Data_Consolidation LabC->Data_Consolidation Discrepancy_Analysis Discrepancy Analysis & Root Cause Investigation Data_Consolidation->Discrepancy_Analysis Consensus Establish Consensus Specifications Discrepancy_Analysis->Consensus Final_Report Final Validation Report Consensus->Final_Report

Caption: Workflow for Cross-Laboratory Validation of a Compound.

Detailed Experimental Protocols

Reproducibility starts with detailed, unambiguous protocols. The following are representative methods for the key analyses performed.

Protocol 1: Purity Determination by HPLC

This protocol is a self-validating system, including system suitability checks to ensure the chromatographic system is performing correctly.

  • System Preparation:

    • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade Acetonitrile and deionized water. Add 0.1% trifluoroacetic acid (TFA) to the final mixture. Degas for 15 minutes using sonication or vacuum filtration.

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Instrument Setup: Set the flow rate to 1.0 mL/min, the column oven temperature to 30 °C, and the UV detector wavelength to 254 nm.

  • System Suitability:

    • Inject a standard solution of the compound five times consecutively.

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is precise.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (2-Isobutoxyphenyl)amine hydrochloride and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Run the analysis for 15 minutes to ensure all late-eluting impurities are detected.

    • Integrate the peaks and calculate the purity based on the relative peak area (Area % of the main peak).

Protocol 2: Melting Point Determination
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus.

    • Set a heating ramp rate of 1-2 °C per minute for accurate determination.

  • Measurement:

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

    • The range between these two temperatures is the melting range.

    • Perform the measurement in triplicate to ensure consistency.

Alternative and Complementary Analytical Techniques

While HPLC, melting point, and basic spectroscopy are foundational, a comprehensive validation may include additional techniques to probe for specific impurities or confirm elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry. It is invaluable for identifying unknown impurities by providing molecular weight information.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities or if the main compound can be made volatile through derivatization.[4] Derivatization can enhance the physicochemical properties of amines for better separation and detection.[5][6]

  • Elemental Analysis (CHN Analysis): This technique determines the percentage of Carbon, Hydrogen, and Nitrogen in a sample. The experimental percentages should align with the theoretical values calculated from the molecular formula, providing a fundamental confirmation of the compound's composition.

Visualizing the Analytical Principle: HPLC

Understanding the mechanism of the primary analytical technique is crucial for interpreting results.

HPLCFlow Solvent Mobile Phase (Solvent Reservoir) Pump High-Pressure Pump (1-2 mL/min) Solvent->Pump flows to Injector Sample Injector Pump->Injector pushes through Column HPLC Column (Stationary Phase) Injector->Column introduces sample to Detector UV Detector Column->Detector separates & elutes to Data Data System (Chromatogram) Detector->Data sends signal to

Caption: Principle of High-Performance Liquid Chromatography (HPLC).

Conclusion

The cross-validation of (2-Isobutoxyphenyl)amine hydrochloride, as illustrated through the comparative data from three hypothetical labs, underscores a fundamental principle: scientific truth is established through consensus and reproducibility. Minor variations in results are not necessarily failures but are data points that require critical evaluation. By employing robust, well-documented protocols and orthogonal analytical techniques, researchers can confidently establish a compound's identity, purity, and overall quality profile. This rigorous approach is non-negotiable for advancing chemical research and ensuring the safety and efficacy of future products.

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A Head-to-Head Comparison of Synthesis Routes for (2-Isobutoxyphenyl)amine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(2-Isobutoxyphenyl)amine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents and advanced materials. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for drug development professionals and researchers. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies to produce this key intermediate, supported by experimental insights and procedural details to ensure reproducibility and scientific integrity.

Introduction: Strategic Importance and Synthetic Challenges

The structure of (2-isobutoxyphenyl)amine features an aniline core substituted with an isobutoxy group ortho to the amine. This arrangement imparts specific physicochemical properties that are valuable in medicinal chemistry. The primary challenge in its synthesis lies in achieving regioselective etherification and amination while maintaining high yields and purity. This guide will dissect three distinct and logical synthetic pathways, evaluating their respective merits and drawbacks.

  • Route A: The Classic Two-Step (Nitration-Reduction Pathway) : A robust and traditional approach involving Williamson ether synthesis on a nitrophenol precursor followed by nitro group reduction.

  • Route B: The Modern Cross-Coupling Approach (Buchwald-Hartwig Amination) : A contemporary method utilizing palladium catalysis to directly form the key carbon-nitrogen bond.

  • Route C: The Convergent O-Alkylation Strategy : A direct etherification of 2-aminophenol, which presents unique challenges related to chemoselectivity.

Each route will be evaluated based on yield, purity, cost, scalability, and safety considerations, providing a comprehensive framework for selecting the optimal pathway for a given research or production context.

Route A: The Classic Two-Step (Nitration-Reduction Pathway)

This is arguably the most reliable and widely practiced approach for synthesizing substituted alkoxyanilines. The strategy circumvents the chemoselectivity issues inherent in working with aminophenols directly by introducing the amine functionality in the final step. The synthesis proceeds in two distinct stages:

  • Williamson Ether Synthesis : Formation of 1-isobutoxy-2-nitrobenzene from 2-nitrophenol.

  • Nitro Group Reduction : Catalytic hydrogenation of the nitro-intermediate to the target aniline.

Causality and Experimental Rationale

The choice to start with 2-nitrophenol is strategic. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation to form the phenoxide nucleophile. Furthermore, with the absence of a competing amino nucleophile, the Williamson ether synthesis proceeds cleanly and with high regioselectivity for O-alkylation.[1][2] The subsequent reduction of the nitro group is a well-established, high-yielding transformation.[3]

Workflow Diagram: Route A

Route_A cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Salt Formation A 2-Nitrophenol B 1-Isobutoxy-2-nitrobenzene A->B  1. K2CO3, DMF  2. Isobutyl bromide  (Yield: ~90-95%) C (2-Isobutoxyphenyl)amine B->C  H2 (g), Pd/C  Ethanol  (Yield: >95%) D (2-Isobutoxyphenyl)amine Hydrochloride C->D  HCl in Ether  (Yield: Quantitative)

Caption: Workflow for Route A, proceeding via a Williamson ether synthesis followed by catalytic hydrogenation.

Route B: The Modern Cross-Coupling Approach (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a direct method to couple aryl halides with amines.[4][5] This route constructs the target molecule by forming the C-N bond as the final key step.

  • Aryl Halide Preparation : Synthesis of the 1-bromo-2-isobutoxybenzene precursor.

  • Palladium-Catalyzed Amination : Coupling of the aryl bromide with an ammonia equivalent.

Causality and Experimental Rationale

This pathway is attractive due to its convergency. However, it relies on the availability or efficient synthesis of the 1-bromo-2-isobutoxybenzene starting material. The core of this route, the Buchwald-Hartwig reaction, requires careful optimization of the catalyst system (a palladium precursor and a specialized phosphine ligand) and the base to achieve high yields.[6][7] A significant challenge is the use of ammonia itself, which can be difficult to handle; thus, "ammonia equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide are often employed, adding a hydrolysis step to the sequence.[4][8]

Workflow Diagram: Route B

Route_B cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Buchwald-Hartwig Amination cluster_step3 Step 3: Salt Formation E 2-Bromophenol F 1-Bromo-2-isobutoxybenzene E->F  K2CO3, Acetone  Isobutyl bromide  (Yield: ~85-90%) G (2-Isobutoxyphenyl)amine F->G  Pd Catalyst, Ligand  Ammonia Surrogate  Base (e.g., NaOtBu)  (Yield: ~75-85%) H (2-Isobutoxyphenyl)amine Hydrochloride G->H  HCl in Ether  (Yield: Quantitative)

Caption: Workflow for Route B, utilizing a palladium-catalyzed Buchwald-Hartwig amination as the key step.

Route C: The Convergent O-Alkylation Strategy

This route attempts the most direct synthesis by performing a Williamson ether synthesis on 2-aminophenol. While appearing to be the most atom-economical route, it is fraught with significant chemoselectivity challenges.

Causality and Experimental Rationale

The 2-aminophenol starting material possesses two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). In the presence of a base and an alkylating agent, both O-alkylation and N-alkylation can occur, leading to a mixture of products that are often difficult to separate. To overcome this, a protection-deprotection sequence is necessary for a selective outcome.[9][10] A common strategy involves the reversible protection of the more nucleophilic amine as an imine, directing alkylation to the hydroxyl group.[9][11] This adds steps to the synthesis, diminishing its apparent initial simplicity.

Workflow Diagram: Route C

Route_C cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Salt Formation I 2-Aminophenol J N-Benzylidene-2-aminophenol I->J  Benzaldehyde  Methanol  (Yield: High) K Protected Isobutoxy Intermediate J->K  K2CO3, Acetone  Isobutyl bromide  (Yield: ~80-90%) L (2-Isobutoxyphenyl)amine K->L  Aqueous HCl  (Hydrolysis)  (Yield: High) M (2-Isobutoxyphenyl)amine Hydrochloride L->M  HCl in Ether  (Yield: Quantitative)

Caption: Workflow for Route C, requiring a protection-deprotection sequence for selective O-alkylation.

Head-to-Head Performance Comparison

ParameterRoute A (Nitration-Reduction)Route B (Buchwald-Hartwig)Route C (Convergent O-Alkylation)
Overall Yield High (~85-90%)Moderate to Good (~65-75%)Moderate (~65-75%)
Purity Profile Excellent; intermediates are crystalline and easy to purify.Good; requires careful purification to remove catalyst residues.Fair to Good; potential for N-alkylated impurities if protection is incomplete.
Number of Steps 3 (Etherification, Reduction, Salt Formation)3 (Precursor Synthesis, Amination, Salt Formation)4 (Protection, Alkylation, Deprotection, Salt Formation)
Starting Materials 2-Nitrophenol, Isobutyl bromide (Readily available, moderate cost)2-Bromophenol, Isobutyl bromide (Moderate cost)2-Aminophenol, Benzaldehyde (Readily available, low cost)
Reagent Cost Low (Pd/C catalyst is recyclable)High (Palladium precursors and specialized phosphine ligands are expensive)Low to Moderate
Scalability Excellent; well-established and robust reactions.Good; but catalyst cost can be prohibitive on a large scale.Moderate; protection/deprotection steps add complexity to scale-up.
Safety & Handling Requires handling of H2 gas (flammable) and nitroaromatics (toxic).Requires handling of air-sensitive catalysts/ligands and strong bases (NaOtBu).Requires handling of multiple solvents and reagents.

Detailed Experimental Protocols

Protocol for Route A: Nitration-Reduction Pathway

Step 1: Synthesis of 1-Isobutoxy-2-nitrobenzene

  • To a stirred solution of 2-nitrophenol (1.0 eq) in dimethylformamide (DMF, ~5 mL per gram of nitrophenol), add anhydrous potassium carbonate (K2CO3, 2.0 eq).

  • Heat the mixture to 60-70 °C.

  • Add isobutyl bromide (1.2 eq) dropwise over 30 minutes, maintaining the temperature.

  • Continue stirring at 70 °C for 4-6 hours. Monitor reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography is typically not required.

Step 2: Synthesis of (2-Isobutoxyphenyl)amine

  • Dissolve 1-isobutoxy-2-nitrobenzene (1.0 eq) in ethanol or methanol (~10 mL per gram).

  • Carefully add Palladium on carbon (10% Pd/C, ~1-2 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Securely attach the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x). Maintain a positive pressure of hydrogen (e.g., balloon or 40-50 psi in a Parr shaker).

  • Stir the reaction vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Isobutoxyphenyl)amine, which is often of sufficient purity for the next step.

Step 3: Formation of (2-Isobutoxyphenyl)amine Hydrochloride

  • Dissolve the crude amine from Step 2 in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated aqueous HCl dropwise with stirring.

  • A precipitate will form immediately. Continue addition until no further precipitation is observed.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.[12]

Conclusion and Recommendation

For most laboratory and pilot-scale applications, Route A (Nitration-Reduction Pathway) stands out as the most robust, high-yielding, and cost-effective method. Its linear sequence uses readily available starting materials and relies on well-understood, scalable reactions that consistently deliver a high-purity product.

Route B (Buchwald-Hartwig Amination) is a powerful alternative, particularly for creating diverse libraries of substituted anilines where the aryl halide precursor is readily available. However, the high cost of the catalyst system and the need for specialized, often air-sensitive, reagents make it less economically viable for large-scale production of this specific target.

Route C (Convergent O-Alkylation) , while appearing direct, is the least practical approach due to the mandatory protection/deprotection sequence. The additional steps negate the initial appeal of using 2-aminophenol directly, adding process mass intensity and complexity without a significant yield advantage over Route A.

Therefore, for the reliable and scalable synthesis of (2-Isobutoxyphenyl)amine hydrochloride, the classic two-step nitration-reduction pathway remains the gold standard.

References

  • Deng, G., Xu, Z., & Liu, K. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]

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  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • Chen, Y., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(47), 6330-6333. Available at: [Link]

  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
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  • ResearchGate. (n.d.). (PDF) HYDROGENATION OF NITROBENZENE ON Au/ZrO2 CATALYSTS. Retrieved from [Link]

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Comparative study of the pharmacokinetic profiles of (2-Isobutoxyphenyl)amine hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule dictate its efficacy, safety, and dosing regimen. This guide offers a comparative analysis of the pharmacokinetic profiles of (2-Isobutoxyphenyl)amine and its structural analogs, primarily focusing on 2-alkoxyaniline derivatives. Due to the limited publicly available data on (2-Isobutoxyphenyl)amine hydrochloride, this guide synthesizes information on its closest analogs to provide valuable insights for researchers in the field.

Introduction to the Pharmacokinetics of Aromatic Amines

Aromatic amines, a class of compounds characterized by an amino group attached to an aromatic ring, are prevalent scaffolds in medicinal chemistry. Their pharmacokinetic behavior is complex and significantly influenced by the nature and position of substituents on the aromatic ring. Metabolism of aromatic amines is of particular interest, as it can lead to either detoxification or metabolic activation to reactive intermediates.[1][2] Key metabolic pathways for aromatic amines include N-acetylation, N-oxidation, and ring hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4][5]

The rate and extent of these metabolic transformations, along with the compound's absorption, distribution, and excretion characteristics, collectively determine its pharmacokinetic profile. Understanding how structural modifications, such as altering the alkoxy group in 2-alkoxyanilines, impact these ADME properties is crucial for designing drug candidates with favorable pharmacokinetic characteristics.

Comparative Pharmacokinetic Profiles

Absorption

The oral bioavailability of aniline and its derivatives can be influenced by factors such as lipophilicity and susceptibility to first-pass metabolism. Generally, increasing the lipophilicity by elongating the alkyl chain of the alkoxy group can enhance absorption across the gastrointestinal tract. However, this can also increase the extent of first-pass metabolism in the liver.

Unfortunately, specific oral bioavailability data for a homologous series of 2-alkoxyanilines is scarce. However, a study on various aniline derivatives suggests that absorption can be rapid, with peak plasma concentrations reached within a few hours.[6]

Distribution

The volume of distribution (Vd) of a drug reflects the extent to which it distributes into tissues from the plasma. Lipophilicity and plasma protein binding are major determinants of Vd.[7] Drugs that are highly bound to plasma proteins tend to have a lower Vd, as they are largely confined to the bloodstream.[8]

For 2-alkoxyanilines, an increase in the length of the alkyl chain of the alkoxy group is expected to increase lipophilicity. This could lead to a larger volume of distribution, as the more lipophilic compounds can more readily partition into tissues. However, the extent of plasma protein binding for this specific series of compounds is not well-documented.

Metabolism

Metabolism is a critical determinant of the pharmacokinetic profile of 2-alkoxyanilines. The primary routes of metabolism for these compounds are expected to be:

  • N-Acetylation: The amino group is a primary site for acetylation, a common phase II conjugation reaction.

  • Ring Hydroxylation: The aromatic ring can be hydroxylated, often at the para-position to the amino group.

  • O-Dealkylation: The alkoxy group can be cleaved, leading to the formation of a phenol.

  • N-Oxidation: The amino group can be oxidized to form hydroxylamines and nitroso derivatives, which can be reactive metabolites.[4]

A study on the metabolism of o-anisidine (2-methoxyaniline) in rats identified N-acetyl-2-methoxyaniline and N-acetyl-4-hydroxy-2-methoxyaniline as major urinary metabolites, indicating that N-acetylation and ring hydroxylation are significant pathways.[3] The study also suggested that o-anisidine might accumulate in the body upon repeated exposure.[3]

The specific cytochrome P450 enzymes involved in the metabolism of o-anisidine in human liver microsomes have been identified as primarily CYP2E1 and CYP1A2.[3]

The length and branching of the alkoxy chain are likely to influence the rate and pathway of metabolism. For instance, bulkier groups like the isobutoxy group in (2-Isobutoxyphenyl)amine might sterically hinder access to the amino group or the aromatic ring by metabolic enzymes, potentially altering the metabolic profile compared to simpler analogs like o-anisidine.

Excretion

The primary route of excretion for aniline and its metabolites is via the urine.[3] A study on o-anisidine in rats showed that about 72% of the administered dose was excreted in the urine within 72 hours.[3] The metabolites are typically more polar than the parent compound, facilitating their renal clearance.

The following table summarizes the available qualitative pharmacokinetic information for some analogs of (2-Isobutoxyphenyl)amine.

Table 1: Summary of Qualitative Pharmacokinetic Properties of (2-Isobutoxyphenyl)amine Analogs

CompoundKey Metabolic PathwaysPrimary Route of ExcretionSpeciesReference
Aniline N-acetylation, Ring HydroxylationUrineHuman[6]
o-Anisidine N-acetylation, Ring HydroxylationUrineRat[3]
p-Phenetidine Metabolite of PhenacetinNot specifiedHuman[1]

Note: This table is based on limited available data and is intended for qualitative comparison.

Structure-Pharmacokinetic Relationships

Based on general principles of drug metabolism and the available data on aniline derivatives, we can infer some structure-pharmacokinetic relationships for 2-alkoxyanilines:

  • Alkoxy Chain Length and Lipophilicity: Increasing the length of the alkoxy chain (e.g., from methoxy to isobutoxy) will increase the lipophilicity of the molecule. This is expected to:

    • Increase absorption, but potentially also first-pass metabolism.

    • Increase the volume of distribution.

    • Potentially alter the rate of metabolism and the metabolic pathways favored.

  • Steric Hindrance: The isobutoxy group is bulkier than a methoxy or ethoxy group. This steric bulk may hinder the approach of metabolizing enzymes to the amino group or the aromatic ring, potentially slowing down metabolism or shifting it to other positions.

Experimental Protocols

To conduct a comparative pharmacokinetic study of (2-Isobutoxyphenyl)amine hydrochloride and its analogs, the following experimental workflow is recommended.

In Vivo Pharmacokinetic Study

A typical in vivo pharmacokinetic study would involve the following steps:

  • Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

  • Dosing: Administer the test compounds (e.g., (2-Isobutoxyphenyl)amine HCl, 2-methoxyaniline, 2-ethoxyaniline) at a specific dose via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

G cluster_0 In Vivo Pharmacokinetic Workflow A Animal Dosing (Oral or IV) B Serial Blood Sampling A->B Time Points C Plasma Separation B->C Centrifugation D Bioanalytical Quantification (LC-MS/MS) C->D Sample Extraction E Pharmacokinetic Parameter Calculation D->E Data Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Analytical Method for Quantification in Plasma

A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.

A. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

B. LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Specific MRM transitions for each analyte and the internal standard would need to be optimized.

Conclusion

While a direct comparative pharmacokinetic study of (2-Isobutoxyphenyl)amine hydrochloride and its analogs is not currently available in the literature, this guide provides a framework for understanding their likely ADME properties based on data from structurally related compounds. The length and branching of the 2-alkoxy substituent are anticipated to be key determinants of the pharmacokinetic profile, influencing lipophilicity, metabolism, and distribution. Further experimental studies are warranted to quantitatively assess the pharmacokinetics of this series of compounds and to establish clear structure-pharmacokinetic relationships. The experimental protocols outlined here provide a starting point for researchers aiming to fill this knowledge gap.

References

  • Sapota, A., et al. (2003). Tissue distribution, excretion and metabolism of o-anisidine in rats. International Journal of Occupational Medicine and Environmental Health, 16(4), 351-357.
  • National Center for Biotechnology Information. (n.d.). ortho-Anisidine. In PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • Short, C. R., et al. (1989). The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat. Toxicology and Applied Pharmacology, 99(2), 322-331.
  • ResearchGate. (n.d.). Figure illustrating the plasma concentration-time curve. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). The plasma concentration vs. time curve. Retrieved from [Link]

  • van Rossum, J. M., et al. (1971). Pharmacokinetic analysis limited by the sensitivity of the analytical technique.
  • Modick, H., et al. (2016). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 90(2), 249-258.
  • Paulson, G. D., et al. (1985). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Fundamental and Applied Toxicology, 5(6 Pt 1), 1047-1054.
  • Kankuri, E., et al. (2003). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Thrombosis Research, 110(5-6), 299-303.
  • International Agency for Research on Cancer. (2018). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123.
  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Poulin, P., & Theil, F. P. (2002). Prediction of pharmacokinetics prior to in vivo studies. 1. Mechanism-based prediction of volume of distribution. Journal of Pharmaceutical Sciences, 91(1), 129-156.
  • Chemistry Stack Exchange. (2018). Comparing the basicity of aniline and ortho anisidine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Absorption, Distribution, Metabolism and Excretion of Drug. Retrieved from [Link]

  • Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ANISIDINE (O-, P- ISOMERS). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

As Senior Application Scientists, we understand the critical importance of early and accurate toxicological assessment in the drug development pipeline. This guide provides a comparative analysis of the potential in vitro and in vivo toxicity of (2-Isobutoxyphenyl)amine hydrochloride, a novel aromatic amine, benchmarked against the well-characterized, structurally related drug, phenacetin. While specific toxicological data for (2-Isobutoxyphenyl)amine hydrochloride is not yet publicly available, this guide will leverage established toxicological principles of aromatic amines and extensive data on phenacetin to provide a predictive framework for its evaluation.

The structural similarity between (2-Isobutoxyphenyl)amine hydrochloride and phenacetin, particularly the shared p-alkoxy-aniline moiety, suggests a potential for analogous metabolic activation pathways that are known to be associated with toxicity. Aromatic amines, as a class, are recognized for their potential to undergo metabolic N-oxidation to form reactive intermediates that can lead to cytotoxicity, genotoxicity, and carcinogenicity.[1][2][3] Phenacetin, a once widely used analgesic, was withdrawn from the market due to its association with nephrotoxicity and urothelial cancers, making it a crucial reference compound for this comparison.[4][5]

In Vitro Toxicity Comparison: A Predictive Approach

In vitro assays are indispensable first-tier screens to assess the cytotoxic and genotoxic potential of new chemical entities. Based on the known toxicology of aromatic amines, we propose a battery of in vitro tests to characterize the toxicity profile of (2-Isobutoxyphenyl)amine hydrochloride and compare it to established data for phenacetin.

Cytotoxicity Assessment

The initial evaluation of toxicity involves determining the concentration at which a compound induces cell death. Standard assays measure parameters like cell membrane integrity, metabolic activity, and cell proliferation.

Table 1: Comparison of In Vitro Cytotoxicity Endpoints

Assay TypeEndpoint MeasuredRelevance for Aromatic AminesExpected Outcome for (2-Isobutoxyphenyl)amine HCl (Hypothetical)Phenacetin - Reported Observations
MTT/MTS Assay Mitochondrial dehydrogenase activity (cell viability)General indicator of cytotoxicity.Concentration-dependent decrease in cell viability.Has been shown to induce cytotoxicity in various cell lines.
LDH Release Assay Lactate dehydrogenase leakage (membrane damage)Measures overt cytotoxicity and membrane disruption.Concentration-dependent increase in LDH release.Can cause membrane damage at high concentrations.
Neutral Red Uptake Lysosomal integrityAssesses viability through lysosomal function.Concentration-dependent decrease in neutral red uptake.Data less common, but expected to show cytotoxicity.
Genotoxicity Assessment

A critical concern for aromatic amines is their potential to cause DNA damage following metabolic activation.

Table 2: Comparison of In Vitro Genotoxicity Endpoints

Assay TypeEndpoint MeasuredRelevance for Aromatic AminesExpected Outcome for (2-Isobutoxyphenyl)amine HCl (Hypothetical)Phenacetin - Reported Observations
Ames Test (Bacterial Reverse Mutation Assay) Gene mutations in bacteriaDetects point mutations; requires metabolic activation (S9 fraction).[6]Mutagenic in the presence of a suitable metabolic activation system (e.g., hamster liver S9).[6]Mutagenic in Salmonella typhimurium strain TA100 with hamster liver S9 activation.[6]
Chromosomal Aberration Test Structural chromosome damage in mammalian cellsEvaluates clastogenic potential.Induction of chromosomal aberrations in cells like Chinese Hamster Ovary (CHO) with metabolic activation.Induced chromosomal aberrations in Chinese hamster cells in vitro.[7][8]
Micronucleus Test Chromosome breakage or loss in mammalian cellsMeasures both clastogenic and aneugenic effects.Increase in micronuclei formation in cultured cells.The metabolite N-hydroxyphenacetin induces micronuclei in rat kidney cells.[8]

Experimental Protocols: In Vitro Assays

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Protocol Steps:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cell line capable of some metabolic activation) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of (2-Isobutoxyphenyl)amine hydrochloride and phenacetin (as a positive control) for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Diagram 1: In Vitro Cytotoxicity Workflow

G cluster_setup Experimental Setup cluster_exposure Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Add compounds to cells and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization read_plate Measure absorbance solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

A schematic of the MTT assay workflow for determining cytotoxicity.

In Vivo Toxicity Comparison: A Predictive Approach

In vivo studies are essential to understand the systemic toxicity of a compound, including its effects on target organs and its carcinogenic potential.

Acute and Repeated-Dose Toxicity

These studies help determine the short-term and cumulative toxicity of a substance.

Table 3: Comparison of In Vivo Toxicity Endpoints

Study TypeKey Parameters EvaluatedRelevance for Aromatic AminesExpected Outcome for (2-Isobutoxyphenyl)amine HCl (Hypothetical)Phenacetin - Reported Observations
Acute Oral Toxicity (e.g., OECD 423) LD50, clinical signs of toxicity, gross pathologyProvides an initial assessment of toxicity.Moderate to low acute toxicity, with potential for methemoglobinemia.Oral LD50 in rats is approximately 3600 mg/kg.[7] Can cause methemoglobinemia.[7]
Repeated-Dose 28-Day Oral Toxicity (e.g., OECD 407) Hematology, clinical chemistry, organ weights, histopathologyIdentifies target organs of toxicity with sub-acute exposure.Potential for hematotoxicity (anemia, methemoglobinemia) and kidney and liver toxicity.Chronic use is associated with nephrotoxicity (interstitial nephritis, papillary necrosis).[4][7]
Chronic Toxicity/ Carcinogenicity (e.g., OECD 451/453) Tumor incidence, histopathology of all major organsAssesses the long-term carcinogenic potential.Potential for tumors in the urinary tract (kidney, bladder) and possibly the nasal cavity, similar to other aromatic amines.Carcinogenic in rodents, causing tumors of the urinary tract and nasal cavity.[8] Classified as a probable human carcinogen.[5]

Experimental Protocols: In Vivo Studies

Repeated-Dose 28-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.

Protocol Steps:

  • Animal Selection and Acclimation: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group. Acclimate the animals to the laboratory conditions.

  • Dose Grouping: Establish at least three dose levels of (2-Isobutoxyphenyl)amine hydrochloride and a control group (vehicle only).

  • Administration: Administer the test substance orally (e.g., by gavage) daily for 28 days.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with other tissues, for histopathological examination.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups.

Diagram 2: In Vivo Repeated-Dose Toxicity Workflow

G cluster_pre Pre-Study cluster_inlife In-Life Phase (28 Days) cluster_post Terminal Phase cluster_analysis Data Analysis animal_selection Animal Selection & Acclimation dose_groups Dose Grouping animal_selection->dose_groups daily_dosing Daily Oral Administration dose_groups->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_bw Weekly Body Weight daily_dosing->weekly_bw blood_collection Blood Collection (Hematology & Clinical Chemistry) weekly_bw->blood_collection necropsy Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology stat_analysis Statistical Analysis histopathology->stat_analysis report Final Report stat_analysis->report

A flowchart of a 28-day repeated-dose oral toxicity study.

Mechanistic Insights and a Path Forward

The toxicity of many aromatic amines, including phenacetin, is intrinsically linked to their metabolism.[2] The primary metabolic pathway involves N-oxidation by cytochrome P450 enzymes (particularly CYP1A2 for phenacetin) to form N-hydroxy metabolites.[8][9] These metabolites can then be further conjugated or undergo rearrangement to form reactive electrophiles that bind to cellular macromolecules like DNA, leading to mutations and cancer.

For (2-Isobutoxyphenyl)amine hydrochloride, it is crucial to investigate its metabolic profile. In vitro metabolism studies using liver microsomes can identify the specific CYP enzymes involved and the metabolites formed. This information is vital for understanding potential drug-drug interactions and for extrapolating toxicity data from animal models to humans.

References

  • Sinsheimer, J. E., et al. (1991). The in Vivo and in Vitro Genotoxicity of Aromatic Amines in Relationship to the Genotoxicity of Benzidine. Mutation Research Letters, 260(4), 351-359. Available at: [Link]

  • Genter, M. B., et al. (2002). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Toxicology and Applied Pharmacology, 181(3), 189-197. Available at: [Link]

  • International Agency for Research on Cancer. (1987). Phenacetin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7, 310-312. Available at: [Link]

  • De Flora, S., et al. (1989). Assay of phenacetin genotoxicity using in vitro and in vivo test systems. Journal of Cancer Research and Clinical Oncology, 115(4), 338-346. Available at: [Link]

  • National Drug and Alcohol Research Centre. (2021). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs. Available at: [Link]

  • Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(11), 993-1013. Available at: [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. Available at: [Link]

  • Government of Canada. (2016). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Available at: [Link]

  • Veronese, M. E., et al. (1985). Formation of reactive metabolites of phenacetin in humans and rats. Xenobiotica, 15(11), 929-940. Available at: [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. ResearchGate. Available at: [Link]

  • Neumann, H. G. (2010). General discussion of common mechanisms for aromatic amines. IARC Scientific Publications, (162), 11-20. Available at: [Link]

  • Kankuri, E., et al. (2003). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Thrombosis Research, 110(5-6), 299-303. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014). Benzenamine, 4-ethoxy-: Human health tier II assessment. Available at: [Link]

  • Turesky, R. J. (2005). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 26(8), 1331-1338. Available at: [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Phenetidine. PubChem Compound Database. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Isobutoxyphenyl)amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (2-Isobutoxyphenyl)amine Hydrochloride

Part 1: Executive Safety Analysis (The "Why")

Compound Classification: Substituted Aniline Hydrochloride Salt.[1] Primary Hazard: Methemoglobinemia (Acute & Chronic).[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for (2-Isobutoxyphenyl)amine hydrochloride may be sparse in public literature, its structural pharmacophore—an ortho-alkoxy aniline —dictates a strict safety protocol.[1]

The Mechanism of Danger: Unlike simple acids or bases, aniline derivatives exert toxicity through metabolic activation . Upon absorption (inhalation or dermal), the hepatic cytochrome P450 system oxidizes the amine to an N-hydroxylamine metabolite. This metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.[1][2]

  • The Salt Factor: The hydrochloride salt form renders this compound a solid . While this reduces vapor pressure compared to the free base liquid, it introduces a high-risk dust hazard . Once inhaled or dissolved in physiological fluids, it behaves as the free toxic aniline.

  • The Lipophilic Factor: The isobutoxy group increases lipid solubility, facilitating rapid dermal absorption even through standard laboratory clothing if not impermeable.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" protocols. This compound requires an Aniline-Specific Barrier Strategy .[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (High-Breakthrough, >0.14 mm) or LaminateAniline derivatives can permeate standard thin nitrile gloves without visible degradation.[1] The air gap between layers provides a critical diffusion buffer.[1]
Respiratory P100 Particulate Respirator (Minimum)If generating free base:P100 + OV Cartridge The salt is a dust hazard.[1] Standard N95s are insufficient for ultrafine chemical particulates in a high-exposure workflow.[1] If the salt is neutralized, organic vapors (OV) become the primary threat.
Body/Skin Tyvek® Lab Coat (or equivalent) + Impermeable Sleeve Guards Cotton lab coats absorb and hold aniline dust against the skin, promoting chronic absorption. Disposable, non-woven polyethylene (Tyvek) sheds dust.
Eye/Face Chemical Goggles (Indirect Venting)Face Shield required if handling >5gThe HCl salt is acidic and corrosive to corneal tissue upon contact with moisture in the eye.

Part 3: Operational Protocol & Engineering Controls

A. Engineering Controls (The First Line of Defense)
  • Primary: All weighing and manipulation must occur within a certified Fume Hood or Powder Containment Enclosure .[1]

  • Velocity: Maintain face velocity at 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry hydrochloride salts are prone to static charge, causing "particle jump" that contaminates the user.

B. Step-by-Step Handling Workflow
  • Pre-Work Setup:

    • Place a disposable absorbent mat (plastic side down) in the fume hood.[1] This captures dust and allows for easy disposal as solid waste.[1]

    • Prepare a "Decon Solution" (10% dilute acetic acid or surfactant-based cleaner) inside the hood.[1]

  • Weighing (The Critical Step):

    • Never weigh on an open bench.

    • Use a closed-vessel transfer method: Tare the receiving vessel, add solid inside the hood, seal, and then move to the balance.

    • Technique: If the salt is clumpy, do not crush it aggressively in an open mortar; this aerosolizes the dust. Dissolve in the reaction solvent inside the hood immediately after weighing to sequester the dust.

  • Reaction Monitoring:

    • Caution: If your reaction involves a base (e.g., NaOH, TEA, Carbonate), you will liberate the free base (2-Isobutoxyaniline) .

    • Risk Shift: The hazard shifts from Dust (Particulate) to Vapor (VOC) .[1] Ensure your respirator cartridge is rated for Organic Vapors (OV) if you must open the vessel.

  • Decontamination:

    • Wipe all tools (spatulas, balance pans) with a solvent-dampened wipe before removing them from the hood.

    • Dispose of wipes as hazardous chemical waste.[1]

Part 4: Emergency Response & Medical Surveillance

Diagram 1: Exposure Response Logic This diagram outlines the immediate decision flow for accidental exposure.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Dermal Contact (Dust or Solution) Type->Skin Inhale Inhalation (Dust Cloud) Type->Inhale Eye Eye Contact Type->Eye ActionSkin 1. Strip Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. DO NOT SCRUB (Increases absorption) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer Oxygen if trained 3. Monitor for Cyanosis (Blue lips) Inhale->ActionInhale ActionEye 1. Flush with Water (15 min) 2. Hold eyelids open Eye->ActionEye Medical SEEK MEDICAL ATTENTION Alert: 'Aniline Derivative Exposure' ActionSkin->Medical ActionInhale->Medical ActionEye->Medical Monitor Monitor Methemoglobin Levels (Antidote: Methylene Blue) Medical->Monitor Clinical Protocol

Caption: Immediate triage protocol for aniline salt exposure. Note the specific prohibition against scrubbing skin.

Medical Note: In the event of exposure, provide the medical team with the CAS number of the parent aniline (if known) or specify "Alkoxy-aniline hydrochloride salt." Request Methemoglobin (MetHb) monitoring.

Part 5: Disposal & Waste Management

Diagram 2: Waste Segregation Workflow Improper disposal of aniline salts can create toxic off-gassing events.[1]

WasteDisposal Waste Chemical Waste (2-Isobutoxyphenyl)amine HCl Check Check pH / State Waste->Check Solid Solid Waste Check->Solid Liquid Liquid Waste Check->Liquid SolidBin Container: Double-Bagged Label: 'Toxic Solid - Aniline Deriv.' Solid->SolidBin LiquidBin Container: HDPE/Glass Label: 'Toxic Organic - Halogenated' Liquid->LiquidBin Warning CRITICAL: Do NOT mix with Oxidizers (Nitric Acid, Peroxides) SolidBin->Warning Destruction High-Temp Incineration (Certified Facility) SolidBin->Destruction LiquidBin->Warning LiquidBin->Destruction

Caption: Waste stream segregation. Segregation from oxidizers is critical to prevent exothermic runaway or nitration.

Disposal Rules:

  • Segregation: Never mix aniline waste with strong oxidizers (Nitric acid, Chromic acid).[1] This can lead to explosive nitration or ignition.[1]

  • Labeling: Clearly tag waste as "Toxic" and "Sensitizer."

  • Destruction: The only acceptable final disposal method is high-temperature incineration equipped with scrubbers (to capture NOx and HCl gases).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Hydrochloride (CAS 142-04-1).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 2-isobutoxyaniline.[1] (General Alkoxy-aniline toxicity data). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.